STRONTIUM-89,90
Description
Properties
Molecular Formula |
C26H49NO3S |
|---|---|
Synonyms |
STRONTIUM-89,90 |
Origin of Product |
United States |
Nuclear Characteristics and Isotopic Properties of Strontium 89 and Strontium 90
Decay Schemes and Nuclear Transformations of Strontium-89 and Strontium-90
The radioactive decay of Strontium-89 and Strontium-90 involves the transformation of a neutron within the nucleus into a proton, accompanied by the emission of a beta particle (an electron) and an antineutrino. This process, known as beta-minus (β⁻) decay, results in the formation of new elements with the same mass number but a higher atomic number.
Strontium-89 undergoes beta-minus decay, transforming directly into the stable isotope Yttrium-89 (⁸⁹Y) wikipedia.orgosti.gov. This decay is characterized by the emission of a beta particle wikipedia.orgosti.gov. The vast majority of these decays (over 99.99%) proceed to the ground state of Yttrium-89 lnhb.fr. A very small fraction, approximately 0.0096%, populates an isomeric level of Yttrium-89 at 909 keV lnhb.fr. The total decay energy for this transformation is approximately 1.495 MeV lnhb.frkaeri.re.kr.
The nuclear equation for the primary decay of Strontium-89 is as follows: ⁸⁹₃₈Sr → ⁸⁹₃₉Y + e⁻ + ν̅ₑ
The decay of Strontium-90 is a two-step process that begins with its own beta decay, followed by the rapid decay of its daughter nuclide, Yttrium-90 (⁹⁰Y) wikipedia.orgchemistrylearner.com.
First, Strontium-90 decays via beta-minus emission to Yttrium-90, with a decay energy of 0.546 MeV wikipedia.orgnih.gov. This process exclusively populates the ground state of Yttrium-90 wikipedia.orgnih.gov.
The nuclear equation for the decay of Strontium-90 is: ⁹⁰₃₈Sr → ⁹⁰₃₉Y + e⁻ + ν̅ₑ
Subsequently, the daughter nuclide, Yttrium-90, which is also radioactive, undergoes further beta-minus decay to the stable isotope Zirconium-90 (⁹⁰Zr) wikipedia.orgchemistrylearner.com. This second decay is significantly more energetic, with a decay energy of 2.28 MeV wikipedia.orgradiopaedia.org. The decay of Yttrium-90 almost exclusively (99.983%) transitions to the ground state of Zirconium-90 lnhb.fr.
The nuclear equation for the decay of Yttrium-90 is: ⁹⁰₃₉Y → ⁹⁰₄₀Zr + e⁻ + ν̅ₑ
Half-Lives and Radioactive Disintegration Constants
The half-life of a radionuclide is the time required for one-half of the radioactive atoms in a sample to undergo decay. The radioactive disintegration constant (λ) is a measure of the probability of decay per unit time and is inversely related to the half-life.
Strontium-89 has a physical half-life of approximately 50.57 days wikipedia.org. Other reported values include 50.53 days and 52 days kaeri.re.krnrc.gov. This relatively short half-life means it is a significant radiation hazard for a limited period following its production nrc.gov.
Strontium-90 is characterized by a much longer half-life, reported as 28.91 years, 28.8 years, and 29.1 years in various sources wikipedia.orgfsu.educdc.gov. This long half-life contributes to its persistence in the environment nih.gov. Its daughter nuclide, Yttrium-90, has a significantly shorter half-life of approximately 64.05 hours or about 2.67 days wikipedia.orgradiopaedia.org. Other reported values for the half-life of Yttrium-90 include 64.10 hours and 64.2 hours nih.govnrc.gov.
| Nuclide | Half-Life | Disintegration Constant (λ) |
|---|---|---|
| Strontium-89 (⁸⁹Sr) | 50.57 days | 0.0137 d⁻¹ |
| Strontium-90 (⁹⁰Sr) | 28.91 years | 0.024 y⁻¹ |
| Yttrium-90 (⁹⁰Y) | 64.05 hours | 0.0108 h⁻¹ |
Emitted Radiation Characteristics
Both Strontium-89 and the Strontium-90/Yttrium-90 decay chain are considered pure beta emitters, meaning they release beta particles with a continuous energy spectrum up to a maximum value, and gamma ray emissions are extremely rare osti.govwikipedia.org.
Strontium-89 emits beta particles with a maximum energy of 1.492 MeV and an average energy of 0.58 MeV wikipedia.orgnih.gov.
Strontium-90 itself emits lower-energy beta particles with a maximum energy of 0.546 MeV and an average energy of 195.8 keV wikipedia.orgnih.gov.
Yttrium-90 , the daughter of Strontium-90, emits much higher-energy beta particles. The maximum energy of these particles is 2.28 MeV, with an average energy of approximately 0.933 MeV wikipedia.orgnih.govresearchgate.net. It is these high-energy beta particles from Yttrium-90 that are often of primary interest in various applications.
| Nuclide | Maximum Beta Energy (MeV) | Average Beta Energy (MeV) |
|---|---|---|
| Strontium-89 (⁸⁹Sr) | 1.492 | 0.58 |
| Strontium-90 (⁹⁰Sr) | 0.546 | 0.196 |
| Yttrium-90 (⁹⁰Y) | 2.28 | 0.933 |
Beta Particle Energy Spectra and Distributions
Strontium-89 (⁸⁹Sr) and Strontium-90 (⁹⁰Sr) are radioactive isotopes that decay through beta-minus (β⁻) emission. This process involves the transformation of a neutron within the nucleus into a proton, accompanied by the emission of an electron (beta particle) and an antineutrino. The energy released in this decay, known as the Q-value, is shared between the beta particle and the antineutrino, resulting in a continuous energy spectrum for the emitted beta particles, ranging from zero up to a maximum energy (E_max).
Strontium-89: This isotope decays to Yttrium-89 (⁸⁹Y) with a half-life of 50.57 days. The decay is characterized by a maximum beta energy of 1.463 MeV osti.govfda.gov. The majority of decays are to the ground state of ⁸⁹Y, making it an almost pure beta emitter osti.govlnhb.fr. The mean energy of the beta particles from ⁸⁹Sr is approximately 0.58 MeV nih.gov.
Strontium-90: With a much longer half-life of 28.91 years, ⁹⁰Sr decays to Yttrium-90 (⁹⁰Y) wikipedia.org. This decay involves a lower maximum beta energy of 0.546 MeV osti.govwikipedia.org. The resulting daughter isotope, ⁹⁰Y, is also radioactive and undergoes further beta decay with a much shorter half-life of 64.1 hours, emitting a significantly more energetic beta particle with a maximum energy of 2.28 MeV wikipedia.orgresearchgate.net. Due to this decay chain, a source of ⁹⁰Sr is also a source of high-energy beta particles from its ⁹⁰Y daughter, with which it typically exists in secular equilibrium iaea.org. The mean energy of the beta particles from the ⁹⁰Y decay is approximately 0.93 MeV researchgate.netnucmed-guide.apponcologymedicalphysics.com.
The distribution of beta particle energies for both isotopes is a continuous spectrum. For a given decay, the probability of a beta particle being emitted with a particular energy varies, with lower energy particles being more probable. The shape of this energy spectrum is a key characteristic of beta decay.
| Isotope | Half-Life | Maximum Beta Energy (E_max) | Mean Beta Energy | Decay Product |
| Strontium-89 (⁸⁹Sr) | 50.57 days wikipedia.org | 1.463 MeV osti.govfda.gov | 0.58 MeV nih.gov | Yttrium-89 (⁸⁹Y) |
| Strontium-90 (⁹⁰Sr) | 28.91 years wikipedia.org | 0.546 MeV osti.govwikipedia.org | Not applicable directly | Yttrium-90 (⁹⁰Y) |
| Yttrium-90 (⁹⁰Y) | 64.1 hours radiacode.com | 2.28 MeV researchgate.net | 0.93 MeV researchgate.netnucmed-guide.apponcologymedicalphysics.com | Zirconium-90 (⁹⁰Zr) |
Associated Bremsstrahlung Radiation Considerations
When the high-energy beta particles emitted from the decay of ⁸⁹Sr and ⁹⁰Y (the daughter of ⁹⁰Sr) are decelerated by interacting with the electric fields of atomic nuclei in surrounding matter, they lose kinetic energy which is converted into electromagnetic radiation. This phenomenon is known as Bremsstrahlung, or "braking radiation" youtube.com. The probability and intensity of Bremsstrahlung production increase with the energy of the beta particles and the atomic number (Z) of the absorbing material researchgate.net.
The Bremsstrahlung radiation consists of photons with a continuous energy spectrum, up to the maximum energy of the incident beta particles. For ⁸⁹Sr and particularly for the high-energy beta particles from ⁹⁰Y, this secondary photon radiation is a significant consideration, especially when designing shielding. Materials with a high atomic number, such as lead or tungsten, are more effective at stopping the beta particles but also produce more Bremsstrahlung radiation youtube.comresearchgate.netnih.gov. Therefore, a common shielding strategy involves using a material with a low atomic number (like acrylic or aluminum) to absorb the beta particles and minimize Bremsstrahlung production, followed by a high-Z material to attenuate the resulting Bremsstrahlung photons youtube.com. The continuous spectrum of Bremsstrahlung photons from ⁹⁰Y can be imaged using conventional nuclear medicine imaging systems nih.gov.
Fission Yields and Formation Mechanisms in Nuclear Processes
Both ⁸⁹Sr and ⁹⁰Sr are significant products of the nuclear fission of heavy elements such as uranium and plutonium wikipedia.orgwikipedia.org. Fission product yield refers to the fraction of a particular isotope produced per fission event and is a critical parameter in nuclear reactor physics and radioactive waste management wikipedia.orgosti.goviaea.org.
Strontium-89 and Strontium-90 are commonly formed during the thermal neutron fission of Uranium-235 (²³⁵U) and Plutonium-239 (²³⁹Pu), which are the primary fuels in most nuclear power reactors wikipedia.org. The fission yield is typically expressed as a percentage of the total fission events. For instance, the fission of a ²³⁵U nucleus results in two smaller nuclei (fission fragments), so the total yield of all products sums to 200%.
The cumulative fission yields for ⁸⁹Sr and ⁹⁰Sr from the thermal fission of ²³⁵U and ²³⁹Pu are presented below. These values represent the total number of atoms of a given mass number (isobar) produced per 100 fission events, including those formed directly from fission and those resulting from the decay of their radioactive precursors in the decay chain.
| Fissioning Nuclide | Neutron Energy | Fission Product | Cumulative Fission Yield (%) |
| Uranium-235 (²³⁵U) | Thermal (0.0253 eV) | Strontium-90 (⁹⁰Sr) | 5.90 kaeri.re.kr |
| Uranium-235 (²³⁵U) | Fast (1.0 MeV) | Strontium-90 (⁹⁰Sr) | 5.43 kaeri.re.kr |
| Plutonium-239 (²³⁹Pu) | Thermal (0.0253 eV) | Strontium-90 (⁹⁰Sr) | 2.10 kaeri.re.kr |
| Plutonium-239 (²³⁹Pu) | Fast (1.0 MeV) | Strontium-90 (⁹⁰Sr) | 2.04 kaeri.re.kr |
Note: Data for ⁸⁹Sr is not as readily available in this specific format from the initial searches, but it is produced in similar quantities to ⁹⁰Sr in fission wikipedia.org.
In freshly produced fission products, such as in nuclear fallout from a weapon detonation or in a nuclear reactor that has been operating for a short time, the activity ratio of ⁸⁹Sr to ⁹⁰Sr is initially high. This is because both isotopes are produced in comparable amounts, but ⁸⁹Sr has a much shorter half-life (50.57 days) compared to ⁹⁰Sr (28.91 years) wikipedia.orgwikipedia.org.
Consequently, the ⁸⁹Sr decays much more rapidly. Over time, the activity of ⁸⁹Sr decreases significantly, while the activity of ⁹⁰Sr remains relatively constant over shorter timescales. This leads to a steady decrease in the ⁸⁹Sr/⁹⁰Sr activity ratio. After about a year or two, the radioactivity from strontium in fission products is dominated by ⁹⁰Sr nih.govnrc.gov. The initial ratio can be an indicator of the age of the nuclear fuel or the time since a nuclear event. For example, a high ⁸⁹Sr/⁹⁰Sr ratio suggests recent fission, as was observed in the initial releases from the Chernobyl accident nih.gov.
Nuclear Structure Aspects of Strontium-89 and Strontium-90 Isotopes
The properties and behavior of atomic nuclei are described by nuclear models, among which the nuclear shell model is fundamental for understanding nuclear structure livescience.comwikipedia.org.
The nuclear shell model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus, analogous to electron shells in atoms livescience.comwikipedia.orgsoton.ac.uk. Nuclei with completely filled proton or neutron shells exhibit enhanced stability, a phenomenon associated with "magic numbers" wikipedia.orgsoton.ac.uk.
Strontium-89 (³⁸⁸⁹Sr₅₁): This nucleus has 38 protons and 51 neutrons. The 51 neutrons correspond to one neutron outside the "magic" closed shell of 50 neutrons. Shell model calculations for ⁸⁹Sr often focus on the interactions of this valence neutron with the core and excitations across the shell gap. Studies have utilized codes like NuShellX to investigate the level structure, considering proton and neutron core excitations researchgate.net. These calculations help in understanding the energy levels and spin-parity assignments of the excited states of the ⁸⁹Sr nucleus researchgate.netaps.org.
Strontium-90 (³⁸⁹⁰Sr₅₂): This nucleus contains 38 protons and 52 neutrons. With two neutrons beyond the N=50 magic number, shell model calculations for ⁹⁰Sr investigate the interactions between these two valence neutrons. Calculations have been performed to determine the excitation energies for both positive and negative parity states by considering the distribution of these valence neutrons across various single-particle orbits researchgate.net. These theoretical studies, often showing good agreement with experimental data, are crucial for predicting and confirming nuclear properties like energy levels and transition probabilities researchgate.netkfu.edu.sa.
Energy Levels and Electromagnetic Transition Probabilities
The arrangement of nucleons—protons and neutrons—within an atomic nucleus gives rise to a set of discrete energy levels. The nucleus typically resides in its lowest energy state, known as the ground state. However, it can be excited to higher energy levels through various processes, such as particle bombardment or radioactive decay of a parent nucleus. When a nucleus is in an excited state, it will eventually de-excite to a lower energy level, often by emitting electromagnetic radiation in the form of gamma rays. The probabilities of these electromagnetic transitions between different energy levels are a key characteristic of a given isotope.
The nuclear shell model provides a theoretical framework for understanding these energy levels, akin to the electron shell model in atomic physics. bnl.gov In this model, nucleons occupy distinct energy shells, and the filling of these shells influences the stability and properties of the nucleus.
Strontium-89 (⁸⁹Sr) possesses a rich structure of nuclear energy levels. The "Adopted Levels, Gammas" dataset from the Evaluated Nuclear Structure Data File (ENSDF), accessible through the NuDat 3 database, provides a comprehensive summary of the experimentally determined energy levels and the electromagnetic transitions between them. These data are primarily derived from experiments such as the neutron capture on Strontium-88 (B78591) (⁸⁸Sr(n,γ)).
The following tables detail the adopted energy levels of ⁸⁹Sr and the observed gamma-ray transitions.
Table 1: Adopted Energy Levels of Strontium-89 (⁸⁹Sr)
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life |
| 0.0 | 5/2+ | 50.57 d |
| 1031.78 | 1/2+ | 5.7 ps |
| 1533.9 | 3/2+ | 0.17 ps |
| 1957.1 | (5/2)+ | 35 fs |
| 2004.9 | 9/2+ | 0.46 ns |
| 2386.3 | (3/2)+ | 18 fs |
| 2664.1 | (1/2,3/2)+ | |
| 2700.7 | (7/2+) | 10 fs |
| 2755.7 | (5/2)+ | 12 fs |
| 2920.0 | (3/2+) | 14 fs |
This table presents a selection of the lower-lying energy levels. A complete listing can be found in the ENSDF database.
Table 2: Adopted Gamma-ray Transitions in Strontium-89 (⁸⁹Sr)
| Initial Energy (keV) | Final Energy (keV) | Gamma Energy (keV) | Transition Probability | Multipolarity |
| 1031.78 | 0.0 | 1031.78 | 100 | M2 |
| 1533.9 | 0.0 | 1533.9 | 100 | E2 |
| 1533.9 | 1031.78 | 502.1 | 2.5 | M1+E2 |
| 1957.1 | 0.0 | 1957.1 | 100 | (M1,E2) |
| 1957.1 | 1031.78 | 925.3 | 20 | |
| 1957.1 | 1533.9 | 423.2 | 3.2 | |
| 2004.9 | 0.0 | 2004.9 | 100 | E2 |
| 2386.3 | 0.0 | 2386.3 | 100 | M1+E2 |
| 2386.3 | 1031.78 | 1354.5 | 11 | |
| 2386.3 | 1533.9 | 852.4 | 1.8 | |
| 2700.7 | 0.0 | 2700.6 | 100 | M1+E2 |
| 2700.7 | 2004.9 | 695.8 | 6.7 | |
| 2755.7 | 0.0 | 2755.7 | 100 | M1(+E2) |
| 2755.7 | 1031.78 | 1723.9 | 14 | |
| 2755.7 | 1533.9 | 1221.8 | 1.8 | |
| 2920.0 | 0.0 | 2920.0 | 100 | |
| 2920.0 | 1031.78 | 1888.2 | 16 | |
| 2920.0 | 1533.9 | 1386.1 | 5 |
Transition Probability is given as a relative branching ratio. Multipolarity indicates the character of the electromagnetic radiation (e.g., M1 for magnetic dipole, E2 for electric quadrupole).
In contrast to Strontium-89, the nucleus of Strontium-90 (⁹⁰Sr) does not exhibit a significant population of excited states that lead to observable electromagnetic transitions. Strontium-90 is characterized by its beta decay directly to the ground state of its daughter nucleus, Yttrium-90. The evaluated nuclear data from the NuDat 3 database indicates that the beta decay of ⁹⁰Sr proceeds with a 100% probability to the ground state of ⁹⁰Y.
This implies that there are no prominent, long-lived excited energy levels in ⁹⁰Sr that de-excite via gamma-ray emission. While theoretical calculations within the framework of the interacting boson model have been used to investigate the potential energy levels of ⁹⁰Sr, experimental evidence for gamma-ray transitions from excited states of ⁹⁰Sr is lacking in the compiled and evaluated nuclear data. Therefore, a table of electromagnetic transition probabilities for ⁹⁰Sr is not applicable in the same way as for ⁸⁹Sr, as it is considered a pure beta emitter.
Synthesis, Production, and Separation Methodologies for Strontium 89 and Strontium 90
Production Routes of Strontium-89 and Strontium-90
The production of ⁸⁹Sr and ⁹⁰Sr primarily occurs through nuclear reactions, with nuclear fission being a major source, especially for ⁹⁰Sr. Other methods include neutron capture on stable strontium isotopes and charged particle reactions on different target materials.
Production via Nuclear Fission in Reactors
Nuclear fission is a primary source of both ⁸⁹Sr and ⁹⁰Sr. When heavy atomic nuclei, such as Uranium-235 (²³⁵U), Uranium-238 (²³⁸U), or Plutonium-239 (²³⁹Pu), undergo fission in a nuclear reactor or during a nuclear explosion, they split into smaller fragments, a significant portion of which are radioactive isotopes, including strontium isotopes. nih.govwikipedia.org
Strontium-90 is a major radioactive product of nuclear fission, with a relatively high yield of 3 to 4 percent from the fission of ²³⁵U. nrc.goveu.com For thermal neutron-induced fission of ²³⁵U, the fission yield of ⁸⁹Sr is approximately 4.8%, while for fast neutron-induced fission of ²³⁹Pu, it is about 1.81%. researchgate.net The fission yield of ⁹⁰Sr is around 5.94% for thermal fission and 2.01% for fast fission. researchgate.net
While fission in conventional nuclear power reactors produces both isotopes, ⁹⁰Sr's long half-life (28.79 years) makes it a significant component of spent nuclear fuel and a long-term environmental concern. nrc.goveu.com Strontium-90 is also produced commercially through nuclear fission for use in medicine and industry. epa.govcdc.gov
Some methods for ⁸⁹Sr production utilize nuclear solution reactors with a uranyl sulfate (B86663) (UO₂SO₄) core. google.com In this process, fission fragments, including Krypton-89 (⁸⁹Kr), a precursor of ⁸⁹Sr in the decay chain (⁸⁹Se → ⁸⁹Br → ⁸⁹Kr → ⁸⁹Rb → ⁸⁹Sr), are produced. researchgate.netgoogle.com The gaseous ⁸⁹Kr can be continuously extracted and collected, allowing it to decay to ⁸⁹Sr. researchgate.netgoogle.com The effective cross-section for ⁸⁹Sr formation via fission for thermal neutrons is reported to be 28 barns. researchgate.net
Production through Neutron Capture Reactions (e.g., ⁸⁸Sr(n,γ)⁸⁹Sr)
Strontium-89 can also be produced through the neutron capture reaction on the stable isotope Strontium-88 (B78591) (⁸⁸Sr). google.comscienceandglobalsecurity.orgisotopes.gov This reaction, represented as ⁸⁸Sr(n,γ)⁸⁹Sr, involves the absorption of a neutron by an ⁸⁸Sr nucleus, leading to the formation of ⁸⁹Sr.
This method is often preferred for producing ⁸⁹Sr for medical purposes as it can yield a product with high radionuclidic purity, especially when using enriched ⁸⁸Sr targets (>99.9%). researchgate.netgoogle.comisotopes.gov Using enriched ⁸⁸Sr minimizes the production of undesirable radioisotopes like Strontium-85 (⁸⁵Sr) from the ⁸⁴Sr(n,γ)⁸⁵Sr reaction. google.comgoogle.com
Thermal reactors are commonly used for this production route. researchgate.netgoogle.com For example, the High Flux Isotope Reactor (HFIR) at Oak Ridge utilizes this method with enriched ⁸⁸Sr oxide targets. researchgate.netisotopes.govisotopes.gov The cross-section for the ⁸⁸Sr(n,γ)⁸⁹Sr reaction is relatively small, around 0.058 barns (6 x 10⁻²⁷ cm²), which can limit the productivity of this method compared to fission-based routes. google.comgoogle.comscienceandglobalsecurity.orggoogle.com
Production via Charged Particle Reactions (e.g., ⁸⁹Y(n,p)⁸⁹Sr)
Another route for producing ⁸⁹Sr is through charged particle reactions, such as the ⁸⁹Y(n,p)⁸⁹Sr reaction. researchgate.netgoogle.comjustia.com This involves irradiating a target of Yttrium-89 (⁸⁹Y) with fast neutrons, resulting in the emission of a proton and the formation of ⁸⁹Sr.
This reaction has a threshold energy of 720 keV. researchgate.net Production via this route, often carried out in fast reactors, can yield very high specific activities of ⁸⁹Sr because the product strontium is easily separated from the yttrium target. researchgate.net Examples of reactors used for this method include the Fast Breeder Test Reactor (FBTR) in Kalpakkam, India. researchgate.netresearchgate.net
The ⁸⁹Y(n,p)⁸⁹Sr reaction typically uses yttrium oxide (Y₂O₃) pellets as the target material. justia.comresearchgate.net While this method can produce ⁸⁹Sr with low levels of ⁹⁰Sr contamination (less than 2x10⁻⁴ atomic percent), its productivity is generally low due to the small cross-section of the reaction for fission spectrum neutrons (less than 0.3 x 10⁻²⁷ cm²). google.comjustia.com Fast neutron reactors are required for this method. google.comjustia.com
Radiochemical Separation Techniques from Complex Matrices
Following production, ⁸⁹Sr and ⁹⁰Sr must be separated from target materials, fission products, and other impurities in complex matrices. Radiochemical separation techniques are essential to isolate strontium isotopes to the required purity levels for various applications, including medical use and environmental monitoring. eichrom.combmuv.de
The chemical properties of strontium, being an alkaline earth element similar to calcium, often make its separation challenging, especially from calcium which is commonly present in many matrices. eichrom.commsu.ru Various methods have been developed for strontium separation, including solvent extraction and ion exchange chromatography. inl.govtandfonline.com
Solvent Extraction Methods for Strontium Isolation
Solvent extraction is a widely used technique for separating strontium from complex solutions. This method involves distributing strontium between two immiscible liquid phases, typically an aqueous phase containing the dissolved sample and an organic phase containing an extractant selective for strontium. tandfonline.comiaea.org
Crown ethers, such as dicyclohexano-18-crown-6 (B99776) (DC-18-C-6) or 4,4′(5′)-di-t-butylcyclohexano-18-crown-6 (DtBuCH18C6), are common extractants used for strontium separation due to their ability to form stable complexes with strontium ions. eichrom.comiaea.orgresearchgate.net These crown ethers are typically dissolved in organic diluents like 1,1,2,2-tetrachloroethane (B165197) or mixtures of isodecyl alcohol and n-dodecane. iaea.orgresearchgate.net
The efficiency of strontium extraction by crown ethers is influenced by the composition of the aqueous phase, particularly the concentration of nitric acid and the presence of other salts. eichrom.comiaea.orgresearchgate.net For instance, the uptake of strontium by Sr Resin (which contains a crown ether extractant) increases with increasing nitric acid concentration, reaching a maximum k' (capacity factor) of approximately 90 at 8M HNO₃. eichrom.comtriskem-international.com
Solvent extraction processes can be implemented in continuous counter-current systems for efficient separation of strontium from large volumes of solutions, such as nuclear waste streams. inl.goviaea.org Selective extraction of ⁹⁰Sr from high-level waste solutions has been demonstrated using optimized solvent compositions. researchgate.net While strontium is extracted into the organic phase, other elements like calcium, americium, cesium, ruthenium, niobium, zirconium, and lanthanides show significantly lower or negligible extraction depending on the specific solvent system. researchgate.net Stripping of strontium from the loaded organic phase can often be achieved using dilute nitric acid or deionized water. eichrom.comresearchgate.net
Solvent extraction using di(2-ethylhexyl) orthophosphoric acid (HDEHP or D2EHPA) has also been employed, particularly for the separation of strontium from yttrium in the context of ⁸⁹Sr production via the ⁸⁹Y(n,p)⁸⁹Sr reaction. researchgate.netresearchgate.netscispace.com This method can be used for the removal of bulk yttrium target material. researchgate.netresearchgate.net
Ion Exchange Chromatography Applications (e.g., Sr Resin)
Ion exchange chromatography is another powerful technique widely used for the separation and purification of strontium isotopes from complex matrices. msu.ruinl.govjgeosci.org This method utilizes solid ion exchange resins that selectively adsorb strontium ions from a solution as it passes through a column packed with the resin.
Sr Resin, developed by Eichrom Technologies, is a widely used extraction chromatographic resin specifically designed for strontium separation. eichrom.comeichrom.comtriskem-international.comjgeosci.orgtriskem-international.com It contains a strontium-selective crown ether extractant immobilized on an inert polymeric support. eichrom.comtriskem-international.com
The separation of strontium using Sr Resin is based on the selective retention of strontium from nitric acid solutions. eichrom.comjgeosci.org Strontium is strongly adsorbed by the resin from high concentrations of nitric acid (e.g., 8M HNO₃), while many other elements, including alkali metals and most alkaline earth metals (like calcium), have much lower affinity for the resin under these conditions. eichrom.comtriskem-international.com This difference in affinity allows for the separation of strontium from matrix elements. eichrom.comjgeosci.org
Barium, another alkaline earth metal, shows some retention on Sr Resin, but its uptake peaks at lower nitric acid concentrations (around 3M) and decreases at higher concentrations, enabling its separation from strontium by loading the sample in 8M HNO₃. eichrom.comtriskem-international.com Tetravalent actinides can also be retained on Sr Resin from high HNO₃ concentrations, but their retention can be prevented by adding complexing agents like oxalic acid. eichrom.comtriskem-international.com
After loading the sample and rinsing the column to remove impurities, strontium is eluted from the Sr Resin using a dilute nitric acid solution (e.g., 0.05M HNO₃). eichrom.comjgeosci.org This change in acid concentration reduces the resin's affinity for strontium, allowing it to be collected in a purified fraction. eichrom.com
Ion exchange chromatography, including the use of Sr Resin, is applied in various analytical procedures for the determination of ⁸⁹Sr and ⁹⁰Sr in environmental samples like water and milk, as well as in the purification of medically produced ⁸⁹Sr. eichrom.combmuv.deiaea.org Cation exchange resins, such as Bio-Rad AG50W X8, can also be used as a pre-separation step to remove major elements before strontium isolation using selective resins like Sr Resin. jgeosci.org While fixed bed ion exchange can be a low-productivity process, continuous counter-current ion exchange methods have been explored to improve efficiency for large-scale applications. msu.ru
Data on the capacity factors (k') of various ions on Sr Resin as a function of nitric acid concentration illustrate the selectivity of the resin for strontium. eichrom.comtriskem-international.comiaea.org
| Element | k' at 8M HNO₃ (approx.) |
| Strontium (Sr) | ~90 |
| Calcium (Ca) | Low |
| Barium (Ba) | Lower than Sr, peaks at ~3M HNO₃ |
| Sodium (Na) | Low |
| Potassium (K) | Very small |
| Plutonium (Pu IV) | Significant retention |
| Americium (Am III) | Little or no affinity |
| Uranium (U VI) | Little or no affinity |
| Thorium (Th IV) | Little or no affinity |
| Neptunium (Np V) | Little or no affinity |
Studies have also investigated the effect of stable strontium and calcium concentrations on the chemical recovery of ⁸⁹Sr on Sr Resin, indicating that high concentrations of these elements can affect strontium uptake and recovery. eichrom.comtriskem-international.com For consistent high recovery, it is important to manage the total strontium load on the resin. eichrom.comtriskem-international.com
Precipitation and Co-precipitation Techniques (e.g., Strontium Carbonate, Strontium Sulfate, Calcium Phosphate)
Precipitation and co-precipitation techniques are fundamental steps in the separation and concentration of strontium isotopes from various matrices, including environmental samples and nuclear waste streams. These methods leverage the low solubility of certain strontium compounds to isolate strontium from soluble interfering substances.
Strontium carbonate precipitation is a widely used technique. In this method, strontium ions are precipitated as strontium carbonate (SrCO₃), often by adding a carbonate source to a solution containing strontium bmuv.deiaea.org. This method can be used to concentrate radiostrontium from large volumes of samples, such as water bmuv.de. Co-precipitation with calcium carbonate is also employed, where strontium ions are incorporated into the growing calcium carbonate precipitate deswater.com.
Strontium can also be co-precipitated with calcium phosphate (B84403). This technique is particularly useful for concentrating strontium from water samples eichrom.comeichrom.com. The co-precipitation of strontium by a calcium phosphate phase, such as amorphous calcium phosphate (ACP) or crystalline hydroxyapatite (B223615) (HA), is influenced by factors like pH and the morphological changes of the solid phase during precipitation akjournals.com. Studies have shown that the amount of strontium incorporated into the solid phase can reach a constant value over time as the amorphous calcium phosphate transforms into a crystalline state akjournals.com. Calcium phosphate precipitation seems suitable for subsequent separation of strontium using strontium-specific crown ethers akjournals.com.
Co-precipitation with calcium hydroxide (B78521) (Ca(OH)₂) has also been explored for separating strontium from large amounts of calcium in samples like seawater researchgate.net. This method relies on the difference in solubility between Sr(OH)₂ and Ca(OH)₂ researchgate.net.
Precipitation and co-precipitation steps are often incorporated into multi-step radiochemical procedures for strontium analysis and purification. For example, in the analysis of strontium isotopes in water, co-precipitation on strontium hydrogen phosphate with flocculation aids can be used for enrichment bmuv.de. In the separation of ⁹⁰Sr from high-level liquid waste, strontium carbonate precipitation is used after initial removal of actinides and lanthanides iaea.org.
Separation of Daughter Nuclide Yttrium-90 for Indirect Strontium-90 Determination
Strontium-90 decays into its daughter nuclide, Yttrium-90 (⁹⁰Y), which is a pure beta emitter with a half-life of 64.2 hours nist.govwikipedia.orgthaiscience.info. The separation of ⁹⁰Y from its parent ⁹⁰Sr is a crucial step, particularly for the indirect determination of ⁹⁰Sr activity and for producing high-purity ⁹⁰Y for medical applications thaiscience.infogoogle.com. This separation leverages the different chemical properties of strontium and yttrium.
Several methods are employed for the separation of ⁹⁰Y from ⁹⁰Sr, including precipitation, solvent extraction, ion exchange, and extraction chromatography iaea.orgthaiscience.infotandfonline.com. Ion exchange is a commonly used method, often utilizing cation exchange resins. For instance, Dowex 50 cation exchange resin has been used to retain ⁹⁰Sr while eluting ⁹⁰Y with various complexing agents like lactate, acetate, oxalate (B1200264), citrate, or ethylenediaminetetraacetic acid (EDTA) tandfonline.com.
Solvent extraction techniques are also effective for ⁹⁰Y/⁹⁰Sr separation. Di-(2-ethylhexyl) phosphoric acid (HDEHP) in a suitable diluent like n-dodecane is a common extractant tandfonline.comgoogle.com. Yttrium-90 can be effectively extracted into the organic phase from dilute nitric acid solutions, while strontium remains in the aqueous phase tandfonline.comgoogle.com. The separation factor of ⁹⁰Y/⁹⁰Sr can be greater than 10⁵ in certain conditions tandfonline.com.
Extraction chromatography, which combines aspects of solvent extraction and ion exchange, is another powerful technique. Columns packed with solvent-impregnated resins, such as those containing HDEHP or other selective extractants, can achieve high purity ⁹⁰Y separation thaiscience.inforesearchgate.net. Commercial Sr-extraction columns are also available and simplify the purification of strontium from various matrices, which can then be used for ⁹⁰Y ingrowth and separation nih.gov.
The separation of ⁹⁰Y allows for the indirect determination of ⁹⁰Sr activity. After separating strontium and allowing sufficient time for ⁹⁰Y ingrowth (typically several days to achieve near secular equilibrium), the ⁹⁰Y is separated and its activity is measured iaea.orgeichrom.com. The ⁹⁰Sr activity can then be calculated based on the measured ⁹⁰Y activity and the ingrowth time eichrom.com. This method offers advantages, such as the convenience of following the decay of the 64-hour half-life ⁹⁰Y as a check on isotopic purity and minimizing ambiguities in measurement nrc.gov.
Purification and Radionuclidic Purity Assessment
Purification is a critical stage in the production and analysis of ⁸⁹Sr and ⁹⁰Sr to remove interfering radionuclides and stable elements, ensuring the desired radionuclidic purity for their intended applications or accurate measurement. Various techniques are employed for purification, often in combination.
Ion exchange chromatography is widely used for purifying strontium isotopes. Cation exchange resins can separate strontium from other elements based on differences in their affinities for the resin researchgate.net. For instance, Dowex 50WX8 resin has been used for the purification of ⁸⁹Sr from irradiated yttria targets, using nitric acid of various strengths as the eluent researchgate.net. Strontium-specific resins, such as Eichrom Sr Resin, are highly effective in separating strontium from many interfering nuclides, including barium-140 (B1234999) and potassium-40 eichrom.comeichrom.com.
Solvent extraction is another important purification method. Processes using extractants like di-(2-ethylhexyl) orthophosphoric acid (D2EHPA) diluted with tri-n-butylphosphate (TBP) have been developed for the recovery and purification of ⁹⁰Sr from nuclear waste solutions scispace.com. Crown ethers, which are highly selective for strontium, are also used in solvent extraction and supported liquid membrane techniques for purifying ⁸⁹Sr and ⁹⁰Sr researchgate.netacs.org.
Precipitation techniques, as discussed earlier, also contribute to purification by removing specific contaminants. For example, chromate (B82759) precipitation can be used to remove barium-140 and radium isotopes that may co-precipitate with strontium bmuv.de. Repeated scavenging with ferric hydroxide followed by strontium carbonate precipitation has been used to improve the decontamination of ⁹⁰Sr from impurities in high-level liquid waste iaea.org.
Radionuclidic purity assessment is essential to confirm that the final product or separated fraction contains the desired radionuclide at the required purity level and to quantify any radioactive contaminants. For ⁸⁹Sr and ⁹⁰Sr, common contaminants can include other fission products and activation products depending on the production route and source material researchgate.net.
Techniques for assessing radionuclidic purity include beta counting (gas flow proportional counting, liquid scintillation counting) and gamma spectrometry iaea.orgeichrom.com. Since ⁸⁹Sr and ⁹⁰Y (the daughter of ⁹⁰Sr) are beta emitters, beta counting is a primary method iaea.orgeichrom.com. Gamma spectrometry can be used to identify and quantify gamma-emitting impurities google.com.
Discriminating between ⁸⁹Sr and ⁹⁰Sr (or its daughter ⁹⁰Y) is a key aspect of purity assessment and activity determination. This is often done by performing multiple measurements over time to observe the decay of ⁸⁹Sr (half-life 50.57 days) and the ingrowth and decay of ⁹⁰Y (half-life 64.2 hours) from ⁹⁰Sr (half-life 28.79 years) iaea.orgeichrom.com. Alternatively, selective separation of ⁹⁰Y from ⁹⁰Sr followed by ⁹⁰Y counting can be used to determine ⁹⁰Sr activity, and ⁸⁹Sr activity is then calculated by difference from the total strontium activity iaea.orgeichrom.comnrc.gov.
For high-purity ⁹⁰Y required for medical applications, the radionuclidic purity with respect to the parent ⁹⁰Sr is particularly critical. Techniques like extraction paper chromatography have been developed to accurately determine trace amounts of ⁹⁰Sr in ⁹⁰Y solutions, achieving high sensitivity acs.orgnih.gov.
Data on radionuclidic purity specifications are often provided by suppliers. For example, ⁸⁹Sr produced via neutron capture on enriched strontium-88 is typically specified to have a radionuclidic purity of >99.8% isotopes.govisotopes.govisotopes.gov. ⁹⁰Sr recovered from mixed uranium fission products can have a radionuclidic purity greater than 99.99% isotopes.gov.
Here is a summary of typical radionuclidic purity specifications:
| Radioisotope | Production Route | Typical Radionuclidic Purity | Source |
| ⁸⁹Sr | ⁸⁸Sr(n,γ) on enriched target | >99.8% | isotopes.govisotopes.govisotopes.gov |
| ⁹⁰Sr | Recovered from fission products | >99.99% | isotopes.gov |
Advanced Analytical and Detection Techniques for Strontium 89 and Strontium 90
Radiometric Measurement Methodologies
Radiometric methods are widely used for the detection of ⁸⁹Sr and ⁹⁰Sr by measuring the beta particles emitted during their decay. These techniques offer high detection efficiency and are often the preferred choice for low-level environmental analysis eichrom.commdpi.com.
Liquid Scintillation Counting for Beta Emissions
Liquid Scintillation Counting (LSC) is a common radiometric technique employed for quantifying beta-emitting radionuclides like ⁸⁹Sr and ⁹⁰Sr eichrom.commdpi.comnih.govstandards.govt.nz. In LSC, the sample is mixed with a liquid scintillation cocktail. Beta particles emitted by the radionuclides interact with the cocktail, producing light pulses (scintillations) that are detected by photomultiplier tubes. The intensity of the light pulse is proportional to the energy deposited by the beta particle.
LSC can be used for the simultaneous determination of ⁸⁹Sr and ⁹⁰Sr, although their overlapping beta spectra can present a challenge nih.goviaea.org. ⁹⁰Sr decays to its daughter nuclide, Yttrium-90 (⁹⁰Y), which is also a beta emitter with a higher maximum energy (2.28 MeV) compared to ⁹⁰Sr (0.546 MeV) and ⁸⁹Sr (1.463 MeV) iaea.orghidex.comcaen.it. The ingrowth of ⁹⁰Y from ⁹⁰Sr over time is often utilized in LSC analysis to differentiate between the two strontium isotopes eichrom.comeichrom.com. By performing a second count after a suitable ingrowth period (typically 1-2 weeks), the contribution from ⁹⁰Y can be measured, and the activity of ⁹⁰Sr can be calculated eichrom.comeichrom.com. The activity of ⁸⁹Sr can then be determined by subtracting the calculated ⁹⁰Sr activity from the initial total strontium activity eichrom.com.
A new LSC method has been developed for the simultaneous determination of ⁸⁹Sr and ⁹⁰Sr using a single count in three windows optimized for the ⁹⁰Sr, ⁸⁹Sr, and ⁹⁰Y peaks, despite significant spectral overlap nih.gov. This method involves chemical purification of strontium and subsequent analysis of the data numerically by solving a system of linear equations nih.gov. The average bias for this method was reported as -0.3% for ⁹⁰Sr and -1.5% for ⁸⁹Sr in spiked water samples nih.gov.
LSC offers advantages such as high detection efficiency and relatively fast measurement, making it suitable for rapid analysis in emergency situations mdpi.com. However, it can be affected by quenching, which reduces the light output and can lead to underestimation of activity eichrom.comhidex.com.
Gas Proportional Counting for Beta Emissions
Gas Proportional Counting (GPC) is another widely used radiometric technique for measuring beta-emitting radionuclides, including ⁸⁹Sr and ⁹⁰Sr eichrom.comnih.govstandards.govt.nz. In GPC, the sample, typically prepared as a thin, solid source on a planchet, is placed in a counting chamber filled with a counting gas. Beta particles emitted by the sample ionize the gas, and the resulting ions are accelerated towards a central anode wire, creating an avalanche of secondary ions. This process generates an electrical pulse that is detected and counted.
GPC offers high detection efficiency and very low instrument background, which often results in lower detection limits compared to other counting techniques eichrom.com. Similar to LSC, GPC of a purified strontium fraction initially yields the total radiostrontium activity (⁸⁹Sr + ⁹⁰Sr) eichrom.comepa.gov. To differentiate between the isotopes, a second count can be performed after a period of ⁹⁰Y ingrowth eichrom.comepa.gov. Computational methods are then used to resolve the individual activities based on the decay of ⁸⁹Sr and the ingrowth of ⁹⁰Y eichrom.comepa.gov.
Alternatively, absorbers of different thicknesses can be used with GPC to differentiate between the beta energies of ⁸⁹Sr and ⁹⁰Sr nrc.gov. For instance, an absorber of 90.6 mg/cm² thickness was found to reduce ⁹⁰Sr counting efficiency to less than 1% while allowing approximately 12.1% of ⁸⁹Sr to be counted nrc.gov. This differential absorption allows for the determination of ⁸⁹Sr activity based on the absorbance of the lower-energy ⁹⁰Sr beta particles nrc.gov.
GPC is a rugged method that provides good discrimination between ⁸⁹Sr and ⁹⁰Sr, especially when combined with ⁹⁰Y separation eichrom.com. Multiple drawer GPC systems can also facilitate the simultaneous counting of multiple samples eichrom.com.
Cherenkov Counting for High-Energy Beta Emitters
Cherenkov counting is a radiometric technique that is particularly useful for detecting high-energy beta emitters, such as ⁹⁰Y, the daughter product of ⁹⁰Sr eichrom.comhidex.comnih.govstralsakerhetsmyndigheten.seosti.gov. Cherenkov radiation is produced when a charged particle, like a beta particle, travels through a dielectric medium (such as water) at a speed greater than the speed of light in that medium eichrom.com. This effect has an energy threshold, meaning only beta particles with sufficient energy will produce Cherenkov light hidex.comosti.gov.
While the beta emission of ⁹⁰Sr (Eβmax = 0.546 MeV) is below the threshold for efficient Cherenkov counting in water, the higher energy beta emission of ⁹⁰Y (Eβmax = 2.28 MeV) is efficiently detected hidex.comosti.gov. This allows for the determination of ⁹⁰Sr activity by measuring the ingrown ⁹⁰Y after chemical separation eichrom.comnih.govstralsakerhetsmyndigheten.se. ⁸⁹Sr (Eβmax = 1.463 MeV) also produces Cherenkov radiation, although with lower efficiency compared to ⁹⁰Y hidex.com.
Cherenkov counting offers several advantages, including the elimination of the need for a liquid scintillation cocktail, which reduces reagent costs and waste disposal eichrom.comhidex.com. It is also not susceptible to chemical quenching eichrom.comhidex.com. Furthermore, Cherenkov counting can discriminate against many low-energy beta emitters that might interfere with LSC or GPC measurements eichrom.com.
Cherenkov counting can be used in conjunction with LSC for the rapid, simultaneous determination of ⁸⁹Sr and ⁹⁰Sr hidex.comiaea.org. By performing a Cherenkov count immediately after strontium separation, primarily ⁸⁹Sr is measured (with some contribution from ⁹⁰Y). After adding a scintillation cocktail and performing an LSC count, the total beta activity (⁸⁹Sr + ⁹⁰Sr + ⁹⁰Y) is measured eichrom.com. The activities of the individual isotopes can then be calculated, taking into account ⁹⁰Y ingrowth eichrom.com. This approach is particularly useful for samples with high ⁸⁹Sr/⁹⁰Sr activity ratios hidex.comiaea.org.
Beta Spectroscopy for Energy Discrimination
Beta spectroscopy involves analyzing the energy spectrum of emitted beta particles to identify and quantify radionuclides iaea.org. This technique relies on the differences in the maximum energies of the beta spectra of ⁸⁹Sr, ⁹⁰Sr, and its daughter ⁹⁰Y iaea.org.
While direct beta spectroscopy of samples with mixed radionuclides can be complex due to overlapping spectra, it holds promise, particularly when coupled with liquid scintillation techniques iaea.org. After chemical separation of strontium, liquid scintillation spectroscopy allows for the analysis of the beta energy spectrum in a well-understood geometry iaea.org.
Plastic scintillator detectors coupled with silicon photomultipliers (SiPM) are being investigated for in situ beta spectroscopy of ⁹⁰Sr and ⁹⁰Y caen.it. The high beta energy of ⁹⁰Y can be utilized to discriminate it from other pure beta emitters with lower energies caen.it. Although the detection limit for this approach is currently relatively high, there is potential for significant improvements caen.it.
Beta spectroscopy provides a means to directly discriminate between ⁸⁹Sr and ⁹⁰Sr based on their energy signatures, potentially reducing the reliance on ingrowth measurements or differential absorption techniques iaea.org.
Mass Spectrometric Approaches for Total Strontium and Isotopic Ratios
Mass spectrometry (MS) offers an alternative, non-radiometric approach for the determination of strontium isotopes, including ⁹⁰Sr eichrom.commdpi.comnih.gov. MS techniques measure the mass-to-charge ratio of ions, allowing for the quantification of specific isotopes. While radiometric methods measure radioactive decay, MS measures the total number of atoms of a specific isotope nih.gov.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Yield Determination
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique that can be used for the determination of total strontium concentration and isotopic ratios eichrom.comeichrom.comdiva-portal.org. In ICP-MS, a sample solution is introduced into an inductively coupled plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected.
For the analysis of radioactive strontium, ICP-MS is frequently employed to determine the chemical yield of strontium during the sample preparation and separation process eichrom.comdiva-portal.org. Stable strontium isotopes (⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr) or a radioactive tracer like ⁸⁵Sr are often added to the sample at the beginning of the analysis to monitor the recovery of strontium through the various chemical separation steps eichrom.comdiva-portal.org. By measuring the concentration or activity of the tracer in the final purified fraction using ICP-MS (for stable isotopes) or gamma spectrometry (for ⁸⁵Sr), the chemical yield can be accurately determined nih.govdiva-portal.org. This yield is then used to correct for any losses of the radioactive strontium isotopes that occurred during sample processing diva-portal.org.
ICP-MS can also be used for the direct measurement of ⁹⁰Sr, although its application for low-level environmental samples can be limited by the relatively short half-life of ⁹⁰Sr compared to other radionuclides measured by MS, and potential isobaric interferences, primarily from ⁹⁰Zr eichrom.commdpi.comeichrom.comtandfonline.com. Separation chemistries are crucial to ensure the removal of interfering elements like zirconium prior to ICP-MS analysis eichrom.commdpi.comeichrom.com.
Recent developments in ICP-MS, such as the use of dynamic reaction cells (DRC) or tandem mass spectrometry (ICP-MS/MS) with reaction gases, have improved the ability to mitigate isobaric interferences and lower detection limits for ⁹⁰Sr tandfonline.comacs.orgthermofisher.comepj-conferences.org. These advancements facilitate the direct measurement of ⁹⁰Sr at lower activity levels and can simplify the calculation of ⁹⁰Sr activity compared to radiometric techniques that rely on ⁹⁰Y ingrowth eichrom.comeichrom.com.
While radiometric methods generally offer lower detection limits for ⁹⁰Sr, especially for low-level environmental samples, ICP-MS provides high analytical throughput and the capability to measure multiple isotopes simultaneously mdpi.com.
Table: Summary of Analytical Techniques for Strontium-89 and Strontium-90
| Technique | Principle of Detection | Primary Application for Sr-89/90 | Advantages | Limitations |
| Liquid Scintillation Counting | Measurement of beta-induced scintillations | Simultaneous ⁸⁹Sr and ⁹⁰Sr (via ⁹⁰Y ingrowth or spectral deconvolution) | High detection efficiency, relatively fast measurement | Spectral overlap, quenching effects |
| Gas Proportional Counting | Measurement of beta-induced ionization | Total ⁸⁹Sr + ⁹⁰Sr, differentiation via ⁹⁰Y ingrowth or absorbers | High detection efficiency, low background, good discrimination with ⁹⁰Y separation | Requires thin, solid source; potential interferences from other beta emitters |
| Cherenkov Counting | Measurement of high-energy beta-induced light | Primarily ⁹⁰Y (for ⁹⁰Sr determination), also ⁸⁹Sr | No cocktail needed, no quenching, discriminates low-energy beta emitters | Lower efficiency than LSC, energy threshold limits detection of low-energy betas |
| Beta Spectroscopy | Analysis of beta energy spectrum | Differentiation of ⁸⁹Sr and ⁹⁰Sr based on energy | Direct energy discrimination | Can be complex with overlapping spectra |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measurement of mass-to-charge ratio of ions | Chemical yield determination (stable Sr), direct ⁹⁰Sr measurement | High throughput, multi-isotope capability, simplifies ⁹⁰Sr calculation | Potential isobaric interferences (⁹⁰Zr), detection limits for low-level ⁹⁰Sr |
Thermal Ionization Mass Spectrometry (TIMS) for Isotopic Characterization
Thermal Ionization Mass Spectrometry (TIMS) has been evaluated for the detection and isotopic analysis of radioactive strontium, including the determination of ⁸⁹Sr to ⁹⁰Sr isotopic ratios. pnnl.govosti.gov TIMS offers high sensitivity for radionuclides with long half-lives. tandfonline.com
In TIMS analysis, the ionization of isobaric interferences like ⁹⁰Zr⁺ is suppressed due to the difference in evaporation and ionization potentials compared to strontium. nih.gov However, peak tailing from the more abundant ⁸⁸Sr ions can be a significant source of background signal for ⁹⁰Sr measurements in TIMS. nih.gov The use of an energy filtering device placed before the detector can efficiently reduce these peak tail ions. nih.gov
A technique employing energy-filtered TIMS has demonstrated the ability to accurately measure significantly small amounts of ⁹⁰Sr in natural environmental samples. nih.govresearchgate.net This technique achieved a ⁹⁰Sr detection limit of 0.23 ag, corresponding to a ⁹⁰Sr activity of 1.2 µBq, lowering the detection limit by two orders of magnitude compared to previous mass spectrometric ⁹⁰Sr analyses. nih.govresearchgate.net This advancement expands the applicability of mass spectrometric ⁹⁰Sr surveys for rapid assessment after nuclear accidents and for studying long-term environmental diffusion using limited sample sizes. nih.gov
TIMS has been confirmed as a reliable method for ⁹⁰Sr analysis through independent proficiency tests. nih.gov Studies have shown significant discrimination using TIMS for strontium through evaluation with stable isotopes. pnnl.govosti.gov Chemical separation procedures are typically employed prior to TIMS analysis to isolate strontium from background matrices and potential isobaric interferences. pnnl.govosti.gov
Pre-concentration and Sample Preparation Protocols for Diverse Matrices
Effective sample preparation and pre-concentration are critical steps in the analysis of ⁸⁹Sr and ⁹⁰Sr from diverse matrices to isolate strontium from interfering substances and concentrate it for detection. osti.govtandfonline.comiaea.orgnemi.govtech-publish.com
Water Sample Preparation
For water samples, preparation often involves pre-concentration and separation of strontium from interfering nuclides. A common approach involves adding stable strontium carrier to the water sample and precipitating strontium as insoluble carbonates. epa.govusgs.gov Interferences from calcium and certain radionuclides can be removed through successive precipitations of the strontium carrier as strontium nitrate. epa.gov Barium and radium are typically removed by precipitation as chromate (B82759). epa.gov The ⁹⁰Y daughter of ⁹⁰Sr can be removed by a hydroxide (B78521) precipitation step. epa.gov
Large-volume water samples, such as 50 litres of river water, may be processed using methods like enrichment through precipitation according to the bentonite (B74815) method, followed by washing of the alkaline earth fraction through repeated precipitation of nitrates. bmuv.de Potentially present ¹⁴⁰Ba can be extracted using a barium chromate precipitation process. bmuv.de Strontium-89 and Strontium-90 are then precipitated as strontium carbonate. bmuv.de
Another method for water analysis involves digesting the sample with nitric acid, sorbing strontium onto an ion exchange column, eluting it, and then selectively sorbing it onto a solid phase extraction column. nemi.gov The eluted strontium is then dried on a planchet for beta counting. nemi.gov This method is applicable for environmental water samples in the range of 0.037 Bq/L (1.0 pCi/L) or greater for ⁹⁰Sr. nemi.gov
Soil and Sediment Sample Preparation
Preparation of soil and sediment samples for strontium analysis typically involves drying and ashing the sample, often at temperatures around 400°C. triskem-international.comepa.gov The radionuclides in the soil are then extracted, commonly by leaching with diluted hydrochloric acid. iaea.orgtriskem-international.com
For soil and soil-related matrices, a rapid method involves sodium carbonate fusion of a dried sample aliquot. epa.gov This can include dry-ashing organic soil samples at 600°C prior to fusion. epa.gov The sample is dissolved with hydrofluoric acid and evaporated to dryness, followed by the addition of a dry flux mix (sodium carbonate, potassium carbonate, and boric acid) and heating to achieve a homogeneous melt. epa.gov The solidified melt is then dissolved in nitric acid. epa.gov Subsequent steps involve pH adjustment and carbonate precipitation to isolate strontium. epa.gov
Another approach for soil and sediment samples involves leaching with strong nitric acid, filtration, evaporation, and redissolution in nitric acid. eichrom.com Strontium can then be collected from the anion exchange eluent solution using calcium oxalate (B1200264) precipitation and further separated using Sr Resin. eichrom.com Chemical recoveries using such methods on soil have been reported in the range of 63-77%. eichrom.com
Vegetation and Biological Sample Preparation
Vegetation and biological samples also require specific preparation protocols. These samples are often dried and ashed before the decontamination of interfering nuclides. iaea.org The ashes are typically dissolved in dilute hydrochloric acid. iaea.org
Sample preparation for vegetation and biological matrices can involve dry ashing followed by dissolution of the residue in acid. iaea.org Various manuals provide radiostrontium techniques for different biological samples, including vegetation, tissue, urine, bone, animal and fish flesh, cereals, and milk. iaea.org Methods may involve steps like successive carbonate precipitation and washing. iaea.org
Sample quantities recommended for vegetation and other food samples can be around 100 grams fresh weight. iaea.org All samples are typically prepared in the presence of a carrier solution containing strontium, yttrium, and barium. iaea.org
Quality Assurance and Quality Control in Strontium-89 and Strontium-90 Analysis
Quality Assurance (QA) and Quality Control (QC) are essential components of radiostrontium analysis to ensure the reliability, accuracy, and precision of the results. osti.govnemi.govepa.govnih.govfishersci.se Significant variations among laboratories analyzing for ⁹⁰Sr at low levels have been observed, highlighting the importance of robust QA/QC programs. iaea.org
Key aspects of QA/QC include the use of standard sources for calibration, participation in interlaboratory comparison exercises, analysis of quality control samples (including duplicates and blanks), and careful documentation of procedures. nemi.goviaea.orgnih.gov Chemical yield determination is a critical QC step. iaea.orgnrc.gov
Use of Tracer Isotopes (e.g., Strontium-85) for Chemical Yield Determination
Tracer isotopes, such as ⁸⁵Sr, are commonly used to determine the chemical yield of strontium during the complex separation procedures. osti.govnemi.govepa.govnih.gov ⁸⁵Sr decays by electron capture and emits a 514-keV gamma ray, making it suitable for yield determination via gamma spectrometry. iaea.org
The use of ⁸⁵Sr as a tracer involves adding a known amount of ⁸⁵Sr along with stable strontium carrier to the sample at the beginning of the preparation process. nrc.gov After the chemical separation steps, the amount of ⁸⁵Sr remaining in the final sample is measured, typically by gamma counting. nrc.gov The ratio of the measured ⁸⁵Sr to the known amount added provides the chemical yield. nrc.gov
While ⁸⁵Sr is a valuable tracer, its routine use may be uncommon partly due to its intrinsic radiological hazard. iaea.org Additionally, the presence of ⁸⁵Sr can interfere with the measurement of ⁸⁹Sr, particularly when using techniques like liquid scintillation counting or Cerenkov counting, especially when TDCR Cerenkov Counting is applied. nrc.govhidex.com Therefore, if both ⁸⁹Sr and ⁹⁰Sr are being analyzed, gravimetric methods or other techniques may be preferred for yield determination to avoid interference from ⁸⁵Sr on the ⁸⁹Sr measurement. nrc.govnrc.gov
Alternatively, chemical yield can be determined using classical chemical techniques, such as gravimetric measurements of carrier strontium or by using methods like ICP-MS or ICP-OES to measure stable strontium carrier added to the sample. iaea.orgnih.govhidex.com
Inter-laboratory Comparison Studies and Method Validation
Inter-laboratory comparison studies and method validation are essential components of ensuring the reliability and comparability of analytical results for ⁸⁹Sr and ⁹⁰Sr. These studies involve multiple laboratories analyzing the same samples with known or unknown concentrations of the radionuclides, allowing for the assessment of method accuracy, precision, and potential biases.
Method validation confirms that an analytical method is suitable for its intended purpose, providing objective evidence that it meets specified requirements researchgate.net. This typically involves evaluating parameters such as accuracy, precision, detection limit, specificity, and robustness.
Several studies and programs highlight the importance and findings of inter-laboratory comparisons and method validation for radiostrontium analysis.
The EPA's Environmental Radioactivity Laboratory Intercomparison Studies Program has included the distribution of water samples containing ⁸⁹Sr and ⁹⁰Sr to participating laboratories for analysis epa.gov. Such programs provide an independent check on a laboratory's analytical procedures and help identify potential issues nrc.gov.
An evaluation of a method for determining ⁸⁹Sr and ⁹⁰Sr in milk using ion exchange and nitric acid purification was conducted by 11 collaborators. The study reported accuracy and precision values for both isotopes across different concentration ranges. For ⁸⁹Sr, accuracy ranged from 2% to 56% and within-laboratory precision from 11% to 76% for concentrations between 68 and 480 pCi/L. For ⁹⁰Sr, values were 6.4% to 10% for accuracy and 4% to 11% for within-laboratory precision in the range of 50.2 to 116.2 pCi/L. The collaborators experienced some difficulty with ⁸⁹Sr analyses, indicated by higher precision and accuracy estimation values oup.com.
Method validation for ⁹⁰Sr determination in environmental samples (water, soil, and plant) based on the separation and measurement of its daughter nuclide, ⁹⁰Y, after radioactive equilibrium has been established, has been performed using blank samples spiked with known activity and certified reference materials researchgate.net. Participation in inter-laboratory comparisons further confirms the adequacy of such validated methods researchgate.net.
A rapid method for the direct determination of radiostrontium in seawater, involving co-precipitation and extraction chromatography followed by Čerenkov and liquid scintillation counting, was validated using spiked seawater samples with varying ⁸⁹Sr:⁹⁰Sr activity ratios. The method showed a mean chemical recovery of 85 ± 3%. While ⁹⁰Sr showed variable relative bias, which increased with a higher ⁸⁹Sr:⁹⁰Sr ratio, the biases were considered acceptable in emergency situations with elevated levels of radiostrontium nih.gov.
The International Atomic Energy Agency (IAEA) conducts inter-comparison exercises for radionuclide determination, including ⁹⁰Sr, in various sample matrices. These exercises help identify the main sources of deviations, such as ineffective purification procedures, high background values, and lack of statistical control over background mdpi.com. Overestimated chemical yield due to the failure to correct for stable strontium in the sample and quenching correction in LSC have also been identified as main sources of bias leading to underestimation mdpi.com.
Validation of a strontium-89/90 separation method for routine analysis of emission samples from nuclear power plants has been undertaken to transition from time-consuming proportional counting to liquid scintillation counting, which allows for potentially skipping the ⁹⁰Y ingrowth phase helsinki.fi.
These studies underscore the ongoing efforts to validate and improve analytical methods for ⁸⁹Sr and ⁹⁰Sr and the critical role of inter-laboratory comparisons in assessing method performance and ensuring data quality.
Lower Limit of Detection and Uncertainty Budget in Measurement
The Lower Limit of Detection (LLD), also referred to as the Minimum Detectable Activity (MDA), is a critical performance characteristic of an analytical method, representing the smallest amount of a radionuclide that can be detected with a certain level of confidence. The uncertainty budget in measurement quantifies the contributions of all sources of error to the final result, providing a measure of the reliability of the reported activity concentration.
Factors influencing the LLD and measurement uncertainty for ⁸⁹Sr and ⁹⁰Sr analysis include sample type and volume, counting time, detector efficiency, background levels, chemical recovery, and potential interferences.
Research findings provide insights into typical LLDs and considerations for uncertainty:
For a rapid method using Čerenkov counting for ⁸⁹Sr and ⁹⁰Sr, LLDs of 14.4 Bq L⁻¹ for ⁸⁹Sr and 6.3 Bq L⁻¹ for ⁹⁰Sr were reported with a 60-minute counting time researchgate.net. Another rapid method for water and milk samples using alginate and Čerenkov counting reported a detection limit of about 1 Bq/L for a 0.2 L sample volume researchgate.net.
For drinking water analysis, required detection limits under the Safe Drinking Water Act are 10 pCi/L for ⁸⁹Sr and 2 pCi/L for ⁹⁰Sr epa.gov. Equations are available for calculating the counting time needed to meet these limits epa.gov.
In milk samples, detection limits for ⁸⁹Sr and ⁹⁰Sr determination using Cerenkov and scintillation counting varied depending on the ⁸⁹Sr/⁹⁰Sr activity ratio, ranging from 2 to 5 Bq L⁻¹ for ⁸⁹Sr and 2 to 70 Bq L⁻¹ for ⁹⁰Sr iaea.org.
A rapid method for seawater analysis using co-precipitation and extraction chromatography followed by Čerenkov and LSC reported Minimum Detectable Concentrations (MDC) that varied with the ⁸⁹Sr:⁹⁰Sr ratio. For a 0.1 L sample and 15 minutes counting time, the MDC for ⁹⁰Sr was in the range of 1.7-3.5 Bq L⁻¹, and for ⁸⁹Sr, it was in the range of 0.5-2.4 Bq L⁻¹ nih.gov.
For ⁹⁰Sr determination in food and feed using chromatographic extraction and ultra-low-level liquid scintillation counting, a minimal detectable activity of 11 mBq kg⁻¹ was achieved with a measurement uncertainty of 13.1% researchgate.net.
The accuracy of methods for low levels of ⁹⁰Sr in water free of ⁸⁹Sr is often limited by counting statistics usgs.gov. Other major sources of error include the determination of gravimetric yield usgs.gov. For concentrations greater than about 5 pCi/L, the accuracy is limited by the accuracy of standards and chemical recovery, as well as counting statistics usgs.gov.
Uncertainty assessment is crucial, and guidance documents like the ISO Guide to the Expression of Uncertainty in Measurement (GUM) and EURACHEM/CITAC Guide are used for calculating combined uncertainty iaea.orgiaea.org. The uncertainty of ⁸⁹Sr activity concentration determination mainly depends on the uncertainty of recovery determination, while the uncertainty of ⁹⁰Sr activity concentration determination depends more on the uncertainty of activity determination researchgate.net.
Interferences, particularly from the presence of both ⁸⁹Sr and ⁹⁰Sr, can significantly affect the uncertainty of ⁹⁰Sr determination nih.gov. Different measurement strategies, such as sequential separation and counting or spectral deconvolution, have varying impacts on uncertainty mdpi.comnih.gov.
Quantifying uncertainty involves considering contributions from various steps in the analytical process, including sampling, sample preparation, chemical separation, and detection. The goal is to minimize uncertainty to ensure that the reported results are reliable and fit for their intended use.
Here is a table summarizing some reported detection limits for ⁸⁹Sr and ⁹⁰Sr in various matrices:
Environmental Radiochemistry and Radioecology of Strontium 89 and Strontium 90
Global Distribution and Environmental Inventory from Anthropogenic Sources
The presence of ⁸⁹Sr and ⁹⁰Sr in the environment is primarily attributed to anthropogenic sources, leading to their global distribution. nrc.govnih.gov
Atmospheric Fallout from Nuclear Weapons Testing
Atmospheric testing of nuclear weapons, conducted extensively between 1945 and 1980, represents the largest source of ⁹⁰Sr in the environment globally. nrc.govrsc.orgnrc.govnrc.gov These tests injected substantial quantities of radioactive material, including ⁹⁰Sr, into the stratosphere, facilitating their wide dispersal across the globe. nrc.govnih.govnrc.gov It is estimated that approximately 622 petabecquerels (PBq) or 16.8 million curies (MCi) of ⁹⁰Sr were produced and dispersed globally through atmospheric testing. nrc.govnrc.gov Following the cessation of large-scale atmospheric testing, the atmospheric deposition of ⁹⁰Sr has significantly decreased. nih.gov
Data on estimated global ⁹⁰Sr dispersion from atmospheric testing:
| Source | Estimated ⁹⁰Sr Released (PBq) | Estimated ⁹⁰Sr Released (MCi) | Period |
| Atmospheric Testing | ~622 | ~16.8 | 1945–1980 |
Studies in various regions have monitored the deposition of radiostrontium from fallout. For instance, in Finland, the cumulative ⁹⁰Sr deposition from nuclear explosions up to 1985 was estimated to be 1850 Bq m⁻², which aligns with the zonal deposition estimates for the 60°N-70°N latitude band. researchgate.net
Releases from Nuclear Facilities and Accidents
Nuclear facilities, including power plants and fuel reprocessing plants, can release radiostrontium into the environment, although routine releases are typically very low compared to fallout from weapons testing. nih.govnrc.govnrc.goviaea.org Accidents at nuclear facilities, however, can result in significant localized or regional contamination. nih.govhelcom.fibfs.de
Notable accidents that released radiostrontium include:
Chernobyl Disaster (1986): This accident released approximately 8.1 × 10⁷ GBq (2.2 MCi) of ⁸⁹Sr and 8.1 × 10⁶ GBq (0.22 MCi) of ⁹⁰Sr into the atmosphere. nih.govnrc.gov While some ⁹⁰Sr was transported globally, most of the radiostrontium was deposited as regional fallout in Eastern Europe. nih.gov
Kyshtym Disaster (1957): This event is estimated to have released a significant amount of radioactivity, including ⁹⁰Sr. wikipedia.org
Fukushima Daiichi Disaster (2011): This accident released ⁹⁰Sr, primarily in contaminated cooling water into the Pacific Ocean, with estimates ranging from 0.1 to 1 PBq by 2013. wikipedia.org
Releases from nuclear power plants during routine operation are generally minor. For example, in 1993, the total annual releases of radiostrontium (⁸⁹Sr, ⁹⁰Sr, and ⁹¹Sr) from US nuclear power plants were reported to be 75.4 mCi (2.79 GBq), which is insignificant compared to releases from weapons testing. nih.gov Non-volatile radioactive substances like strontium are primarily deposited in the immediate vicinity of a nuclear power plant in the event of an accident. bfs.de
Data on estimated radiostrontium releases from selected nuclear accidents:
| Accident | ⁸⁹Sr Released (Approximate) | ⁹⁰Sr Released (Approximate) | Notes |
| Chernobyl (1986) | 8.1 × 10⁷ GBq (2.2 MCi) | 8.1 × 10⁶ GBq (0.22 MCi) | Primarily regional fallout. nih.govnrc.gov |
| Fukushima (2011) | Not specified in sources | 0.1 to 1 PBq (by 2013) | Primarily into the Pacific Ocean. wikipedia.org |
Transport and Fate in Atmospheric Systems
Radiostrontium released into the atmosphere undergoes transport and deposition processes that determine its environmental fate. nrc.govnih.gov
Aerosol Transport and Deposition Mechanisms
Strontium in the atmosphere exists in the form of wet or dry aerosols. nrc.govnih.gov Atmospheric cycling disperses these aerosols, and they are subsequently deposited on the Earth's surface through wet or dry deposition. nrc.govnih.gov Dry deposition involves gravitational settling, impaction, and sorption onto surfaces. nrc.govnih.gov Wet deposition is influenced by factors such as particle solubility, air concentration, raindrop size, and rainfall rates. nrc.gov
The regional and local variations in deposition density are influenced by meteorological conditions. nrc.gov For instance, studies of ⁹⁰Sr fallout data have shown variations in concentrations across different locations, influenced by these conditions. nrc.gov
Atmospheric Residence Times and Stratospheric Inventories
Nuclear weapons testing, particularly those with high yields, injected radioactive material into the stratosphere, leading to wide dispersal. nrc.govnih.gov The stratosphere is characterized by rapid zonal transfer but slower vertical and meridional circulation. iaea.org Debris injected into the lower stratosphere can mix throughout a latitude band within weeks to months, depending on the location of injection. iaea.org
Mean residence times for debris in the stratosphere, at altitudes between 15 and 25 km, can range from approximately 0.7 to 3 years, depending on the altitude and latitude of injection. iaea.org For debris released into the lower stratosphere at mid-northern latitudes, the mean residence time varies seasonally. iaea.org The transfer of debris from the lower stratosphere to the troposphere, where deposition occurs more readily, has a pronounced winter maximum at temperate and higher latitudes, leading to a strong spring maximum in fallout at these locations. iaea.org
The inventory of long-lived fission products like ⁹⁰Sr in the atmosphere decreased significantly after the peak period of atmospheric testing. epa.gov For example, the inventory of ⁹⁰Sr and Cesium-137 in the atmosphere by mid-1964 was reduced to half of that in January 1963. epa.gov Theoretical estimates of ⁹⁰Sr in the stratosphere have been made based on injection amounts, fallout, and radioactive decay, using assumed residence times. pnas.org
Pedosphere Interactions: Strontium-89 and Strontium-90 in Soil Systems
The pedosphere, or soil system, plays a crucial role in the environmental fate of radiostrontium deposited from the atmosphere or released from nuclear facilities. iiasa.ac.at Radiostrontium interacts with soil through various mechanisms, influencing its mobility and availability for uptake by plants and transfer to groundwater.
Strontium resembles calcium chemically, which affects its behavior in soil and its uptake by organisms. researchgate.netresearchgate.net Sorption to soils by ion exchange is a significant process for strontium. nih.gov Its mobility in soil can be reduced by the formation of insoluble complexes or sorption to soil particles. nih.gov Organic matter in soils can substantially affect the transport of strontium through soils into groundwater. nih.gov
Research findings indicate that the vertical migration of ⁹⁰Sr in soil can vary depending on soil type and conditions. In some cases, only a small percentage of ⁹⁰Sr might migrate deeper than 30 cm, while in low-humus sands, a higher migration ability is observed. nih.gov Studies following the Chernobyl accident indicated that ⁹⁰Sr migrated downwards more quickly than Cesium-137 in soil profiles, with the ⁹⁰Sr:¹³⁷Cs ratio in soil samples increasing with depth. researchgate.net The greater adsorption capacity of smaller soil particles and the large cation exchange capacity of organic matter lead to ¹³⁷Cs being more strongly sorbed than ⁹⁰Sr in the topsoil layer. researchgate.net The relative retention of these radionuclides is also dependent on soil pH. researchgate.net
Studies have shown that the concentration of Chernobyl-derived ⁹⁰Sr in soil, grass, and milk decreased relatively rapidly over several years, with migration in soil sublayers being a major factor in this decrease. researchgate.net
Adsorption, Desorption, and Fixation Processes
Adsorption is a primary mechanism by which strontium isotopes are retained in soil. Strontium ions, primarily Sr, can be adsorbed onto the surface of soil particles, particularly clay minerals and organic matter, through ion exchange researchgate.netnaturalspublishing.comcgiar.org. This process is competitive, with other cations like calcium (Ca), magnesium (Mg), and sodium (Na) influencing the extent of strontium adsorption cgiar.orgusgs.gov.
Desorption is the reverse process, where adsorbed strontium ions are released back into the soil solution. The degree of desorption is influenced by factors such as the concentration of competing cations, pH, and the presence of complexing agents cgiar.orgjeeng.netnaturalspublishing.com. Studies have shown that strontium adsorption is largely reversible, although some degree of irreversible fixation can occur over time, particularly on clay minerals and organic substrates naturalspublishing.comresearchgate.nettandfonline.com. This fixation can reduce the availability of strontium for uptake by plants and migration researchgate.net.
Research has investigated the efficiency of desorption using various solutions. For instance, studies on Sr desorption from contaminated soils using iron (III) solutions showed promising results, with high desorption efficiencies achieved jeeng.net.
Vertical and Horizontal Migration in Soil Profiles
The migration of Sr and Sr in soil profiles is a complex process influenced by several factors, including soil type, precipitation, and the chemical form of strontium. Vertical migration, the downward movement through soil layers, is generally limited in most soils, with the majority of the activity often retained in the upper horizons pjoes.comosu.edu. However, the rate of vertical migration can vary, typically ranging from a few millimeters to several centimeters per year, depending on soil properties and water percolation rates pjoes.comnih.govresearchgate.net. In some cases, particularly in sandy or weakly humified soils, radiostrontium can penetrate to deeper layers researchgate.netpjoes.com.
Studies in areas affected by radioactive fallout, such as the Chernobyl zone, have shown that the main content of Sr often remains in the upper 30 cm of soil nih.gov. However, increased mobility has been observed over time due to factors like the dissolution of fuel particles and the characteristics of the soil researchgate.netresearchgate.net.
Horizontal migration, the movement of strontium across the soil surface or within soil layers, can also occur, particularly influenced by water flow and landscape irregularities pjoes.comnih.gov. Research in river valleys has indicated a tendency for vertical migration towards the river pjoes.com.
Influence of Soil Physicochemical Properties on Mobility
Soil physicochemical properties play a significant role in controlling the mobility of strontium isotopes. Key factors include:
Clay Content and Mineralogy: Clay minerals, particularly those with a 2:1 lattice structure, have a high capacity for cation exchange and can strongly adsorb strontium, limiting its mobility naturalspublishing.comcgiar.orgjeeng.nethpschapters.org. The adsorption capacity of clay mixtures can decrease as the proportion of certain minerals like kaolinite (B1170537) increases cgiar.org.
Organic Matter: Organic matter in soils can substantially affect strontium transport by providing exchangeable sites for sorption and potentially forming complexes with strontium ions naturalspublishing.comnih.gov.
pH: Soil pH influences the chemical speciation of strontium and the availability of exchangeable sites on soil particles. In acidic soils, the fixation strength of Sr by the soil absorbing complex is reduced, leading to increased intensity of its uptake by plants researchgate.net. Raising the pH can transform radionuclides from ionic forms into hydrolysis complex compounds, which can reduce mobility researchgate.net.
Cation Exchange Capacity (CEC): CEC is a measure of the soil's ability to hold and exchange cations. Soils with higher CEC generally have a greater capacity to retain strontium, thus retarding its downward migration naturalspublishing.comnaturalspublishing.comnih.gov.
Presence of Competing Cations: The concentration of other cations, particularly calcium, in the soil solution and on exchange sites significantly influences strontium adsorption and mobility due to competitive effects researchgate.netcgiar.orgnaturalspublishing.comosu.edu. High concentrations of calcium can restrict the absorption of strontium by plants and influence its adsorption on clay surfaces cgiar.orgosu.edu.
Soil Moisture and Precipitation: The amount of rainfall and soil permeability affect the rate of water percolation, which in turn influences the downward transport of dissolved strontium pjoes.comresearchgate.net.
The mobility of strontium in most soil types is generally higher than that of cesium, which is strongly fixed in clay minerals naturalspublishing.com.
Hydrosphere Contamination and Dynamics of Strontium-89 and Strontium-90
Strontium isotopes can enter the hydrosphere through various pathways, including atmospheric deposition, runoff from contaminated soils, and direct discharge of radioactive waste cdc.govnih.govcdc.gov. Once in the aquatic environment, their behavior is governed by transport processes, interactions with sediments, and groundwater dynamics.
Aquatic Transport in Rivers, Lakes, and Oceans
In water, most forms of stable and radioactive strontium are dissolved, primarily existing as hydrated ions cdc.govnih.govcdc.govnrc.govmdpi.com. This makes strontium relatively mobile in aquatic systems cdc.govnih.govmdpi.com. Strontium can be transported in rivers, lakes, and oceans through advective transport, moving with the flow of water mdpi.com.
Studies have modeled the transport of radionuclides, including Sr and Sr, in surface waters following radioactive fallout events researchgate.net. These models consider factors such as runoff from catchments and the dynamics within different types of water bodies, such as closed and open lake systems researchgate.net. In closed lake systems with long water residence times, long-term radionuclide concentrations can be dominated by resuspension and remobilization from sediments, while in open systems, inputs from the catchment are more influential researchgate.net.
Radioactive strontium has been detected in surface waters in various locations, including streams and rivers near nuclear facilities and in areas affected by fallout cdc.govnih.govpnnl.goviaea.orgiaea.orgresearchgate.net. Releases of radiostrontium to streams have occurred from facilities such as the Savannah River Site nih.gov.
Sediment-Water Interactions and Partitioning
Interactions between strontium and sediments play a crucial role in its fate and transport in aquatic environments. Strontium can be adsorbed onto sediment particles, which can reduce its concentration in the water column nih.govcdc.govnrc.gov. This sorption can occur through ion exchange and the formation of insoluble complexes with inorganic or organic substances nih.govnrc.gov.
The partitioning of strontium between the water phase and sediments is often described by distribution coefficients (Kd values). These values can be influenced by factors such as sediment type, water chemistry (e.g., pH, ionic strength, presence of competing ions), and the amount of organic matter naturalspublishing.comcgiar.orgnaturalspublishing.comnrc.gov.
Strontium can accumulate in the bottoms of lakes, rivers, and ponds by settling with particles cdc.gov. Remobilization of strontium from sediments back into the water column can also occur, particularly in shallow lakes with long water residence times researchgate.net. Co-precipitation with minerals like calcite (CaCO) can also lead to the loss of strontium from natural waters and its accumulation in sediments mdpi.comemergysociety.com.
Groundwater Transport and Aquifer Contamination
Strontium isotopes can migrate from contaminated soil into groundwater, posing a risk of aquifer contamination nih.govcdc.govpnnl.goviaea.org. The movement of strontium in groundwater is influenced by the hydrogeological characteristics of the subsurface, including the permeability of the soil and aquifer materials, groundwater flow paths, and the presence of layers that can retard migration researchgate.netiaea.orgpnnl.gov.
Sorption onto aquifer materials, similar to soil, is a key process that retards the transport of strontium in groundwater usgs.goviaea.org. The extent of sorption is influenced by the mineralogy of the aquifer materials and the chemistry of the groundwater, including the concentration of competing cations usgs.gov. Clay-free sands, for example, may have little potential for strontium sorption, leading to more rapid transport usgs.gov.
Studies at sites with historical radioactive releases, such as the Hanford Site and the Chernobyl exclusion zone, have investigated the distribution and migration of Sr in groundwater researchgate.netpnnl.goviaea.orgiaea.orgpnnl.gov. Contaminant plumes of Sr have been observed in groundwater at these sites, with concentrations exceeding drinking water standards in some areas pnnl.goviaea.org. The migration of Sr in groundwater can be a long-term concern due to its half-life researchgate.net.
Groundwater can also serve as a pathway for the transport of Sr to surface water bodies like rivers and lakes pnnl.goviaea.orgresearchgate.net. Subterranean pathways, such as fresh groundwater discharge, can be a significant, often overlooked, source of Sr in coastal oceans researchgate.net.
Compound Names and PubChem CIDs:
Geochemical and Hydrological Transport Dynamics of Strontium 89 and Strontium 90
Sorption Mechanisms of Strontium-89 and Strontium-90 on Geological Media
Sorption is a key process controlling the mobility of strontium in the subsurface. It involves the partitioning of strontium from the aqueous phase onto the solid phase of geological materials nrc.gov. The main sorption mechanisms for strontium are cation exchange and surface complexation researchgate.netiaea.orgresearchgate.net.
Mineral Surface Complexation and Ion Exchange
Strontium exists predominantly as the divalent cation Sr²⁺ under moderate environmental conditions (low ionic strength, pH 4-10) researchgate.netresearchgate.net. Due to its positive charge, Sr²⁺ can interact with negatively charged sites on mineral surfaces through electrostatic interactions, primarily cation exchange iaea.orgiaea.org. This process involves the exchange of Sr²⁺ ions from the groundwater with other cations (such as Ca²⁺ and Mg²⁺) that are adsorbed onto the mineral surfaces nih.govresearchgate.net.
Mineral surfaces, particularly those of clay minerals and iron oxides, possess a net negative charge due to isomorphic substitution within their crystal structure and deprotonation of surface hydroxyl groups researchgate.netmdpi.com. This negative charge provides sites for cation exchange. The extent of cation exchange is influenced by factors such as the cation exchange capacity (CEC) of the mineral, pH, ionic strength, and the concentration of competing cations in the groundwater iaea.orgiaea.org.
In addition to cation exchange, strontium can also undergo surface complexation reactions with functional groups on mineral surfaces, such as hydroxyl (-OH) and carbonate ([CO₃]²⁻) groups researchgate.netnih.gov. This mechanism becomes more significant at higher pH values and in the presence of carbonate researchgate.net. Surface complexation involves the formation of chemical bonds between the strontium ion and specific surface sites diva-portal.org.
Studies have shown that both cation exchange and surface complexation contribute to strontium sorption on various geological media, including claystone and bentonite (B74815) researchgate.netnih.govnih.gov. Microscopic characterization techniques have confirmed that cation exchange reactions with Ca and Mg in minerals and complexation reactions with functional groups like -OH and [CO₃]²⁻ are the main sorption mechanisms for strontium on claystone researchgate.netnih.gov.
Role of Clay Minerals and Organic Matter
Clay minerals, such as illite, chlorite, kaolinite (B1170537), and montmorillonite, play a significant role in strontium sorption due to their large surface area and high cation exchange capacity researchgate.netnaturalspublishing.com. These minerals provide abundant exchangeable sites for Sr²⁺ ions naturalspublishing.com. Studies have shown that strontium is significantly retained by clay minerals, although it may have a lower affinity for specific high-affinity sites compared to other cations like cesium researchgate.net.
Data from batch sorption experiments highlight the influence of clay minerals and organic matter on strontium uptake. For example, studies on red soil colloids showed that increasing the concentration of humic acid significantly increased strontium adsorption efficiency mdpi.com.
Radionuclide Migration in Geologic Repositories and Nuclear Waste Disposal Sites
Geologic repositories are designed to isolate high-level radioactive waste from the accessible environment using multiple barriers, including both engineered and natural geological barriers oecd-nea.orgosti.gov. The migration of radionuclides like ⁹⁰Sr from these repositories is expected to occur primarily through transport by groundwater if the engineered barriers are breached nrc.gov.
The geological system surrounding a repository provides a major barrier to radionuclide migration through processes such as dissolution, precipitation, and sorption nrc.gov. The mineralogy of the host rock, its cation exchange capacity, and the presence of complex-forming agents in the groundwater and solid phase are important factors governing the interaction of radionuclides with the geological materials iaea.orgiaea.org.
In the context of geological disposal, the sorption of strontium onto the surrounding rock and backfill materials is crucial for retarding its movement osti.gov. Materials like bentonite clay are proposed as buffer materials in disposal concepts due to their high sorption capacity for divalent cations like strontium, primarily through ion exchange rruff.info.
However, the migration behavior of radionuclides in geological systems can be complex due to the heterogeneity of the subsurface and the interplay of various geochemical processes nrc.govwsu.edu. Radionuclides sorbing mainly by ion exchange mechanisms, such as strontium, have been found to migrate through microfissures and high-capacity minerals in rock iaea.orgiaea.org.
Studies at contaminated sites, such as the Hanford Site, have shown that despite large inventories of ⁹⁰Sr in waste streams disposed to the soil column, only a small portion appears to have reached groundwater iaea.orgpnnl.gov. This suggests that sorption and other retardation mechanisms in the vadose zone and saturated zone are effective in limiting its migration.
Hydrogeochemical Modeling of Strontium-89 and Strontium-90 Transport in Groundwater Systems
Hydrogeochemical modeling is a critical tool for predicting the transport and fate of strontium and other radionuclides in groundwater systems mdpi.com. These models integrate hydrological processes (groundwater flow) with geochemical reactions (sorption, dissolution/precipitation, complexation) to simulate the movement and retardation of contaminants wsu.edu.
Various modeling approaches are used, ranging from simpler distribution coefficient (Kd) models to more complex surface complexation models (SCM) diva-portal.orgwhiterose.ac.uk. Kd models represent the partitioning of a radionuclide between the solid and aqueous phases using a single parameter, the distribution coefficient wsu.edudiva-portal.org. While useful for initial assessments, Kd values can be influenced by various factors, and more sophisticated models are needed to capture the complex, non-linear sorption behavior observed under different geochemical conditions diva-portal.orgwhiterose.ac.uk.
Surface complexation models, often coupled with Pitzer models for aqueous species, provide a more detailed representation of sorption by considering specific surface sites and complexation reactions researchgate.netdiva-portal.org. These models can simulate the pH-dependent sorption behavior of strontium and the influence of ionic strength and competing ions researchgate.netwhiterose.ac.uk.
Hydrogeochemical models are used to evaluate the time required for contaminants to be removed from groundwater systems and to assess the long-term performance of geological repositories wsu.eduusgs.gov. Sensitivity analyses performed with these models can identify the parameters that have the most significant influence on strontium transport, such as the distribution coefficient (Kd) of interbeds in layered subsurface environments wsu.edu.
Recent studies have combined statistical analysis, water chemistry, and hydrogeochemical simulations to assess the characteristics and factors controlling strontium enrichment in groundwater mdpi.comresearchgate.net. These models help in understanding the water-rock interactions, including carbonate dissolution and cation exchange, that influence strontium content in groundwater mdpi.com.
Influence of Redox Conditions and pH on Strontium Mobility
While the mobility of some radionuclides is highly dependent on redox conditions due to changes in their oxidation states, strontium, which exists primarily as Sr²⁺, is generally not expected to be directly influenced by redox state nih.govleeds.ac.uk. However, redox conditions can indirectly affect strontium mobility by influencing other geochemical parameters, particularly pH leeds.ac.uk.
Changes in biogeochemistry induced by microbial activity, such as bioreduction of nitrate, can lead to increases in pH leeds.ac.uk. As discussed earlier, pH has a significant influence on strontium sorption. Increasing pH generally leads to increased negative surface charge on minerals and organic matter, promoting the adsorption of the positively charged Sr²⁺ ion researchgate.netmdpi.com. Studies have shown that strontium sorption efficiency increases with increasing pH mdpi.com. At higher pH values, surface complexation and the formation of solubility-limiting phases like strontium carbonate (SrCO₃) can also become important, further reducing strontium mobility researchgate.netleeds.ac.ukmdpi.com.
Conversely, under acidic conditions (low pH), strontium compounds are generally more soluble, leading to increased dissolution and mobility mdpi.com. Low pH levels (<6) may enhance the desorption of ⁹⁰Sr from topsoil into groundwater aquifers researchgate.net.
The influence of pH on strontium removal efficiency has been observed to be significant in various studies mdpi.com. For instance, electrochemical removal of strontium from water is highly sensitive to pH changes, with alkaline conditions promoting precipitation mdpi.com.
The ionic strength of the groundwater also affects strontium sorption, particularly cation exchange iaea.orgiaea.org. Higher ionic strength can lead to increased competition from other cations for exchange sites, potentially reducing strontium sorption iaea.org. However, the effect of ionic strength can be less pronounced at low pH lboro.ac.uk.
Data Table: Factors Influencing Strontium Sorption
| Factor | Influence on Strontium Sorption | Key Mechanisms Involved | Relevant Citations |
| pH | Increases with increasing pH (especially above pH 4-7) researchgate.netmdpi.com | Cation exchange, Surface complexation, Precipitation researchgate.netleeds.ac.ukmdpi.com | researchgate.netresearchgate.netmdpi.comleeds.ac.ukmdpi.com |
| Ionic Strength | Generally decreases with increasing ionic strength iaea.orgiaea.org | Cation exchange (competition) | iaea.orgiaea.orglboro.ac.uk |
| Clay Minerals | Significant sorption capacity researchgate.netnaturalspublishing.com | Cation exchange, Surface complexation | researchgate.netresearchgate.netnih.govnaturalspublishing.comresearchgate.net |
| Organic Matter | Can enhance sorption, especially insoluble forms mdpi.comlboro.ac.uk | Complexation with polar groups | mdpi.comnaturalspublishing.comlboro.ac.uk |
| Competing Cations | Reduces strontium sorption iaea.orgiaea.org | Cation exchange (competition) | iaea.orgiaea.org |
| Carbonate Presence | Can enhance sorption/reduce mobility at higher pH researchgate.netleeds.ac.ukmdpi.com | Surface complexation, Precipitation (SrCO₃) | researchgate.netleeds.ac.ukmdpi.com |
| Redox Conditions | Indirect influence, primarily via pH changes leeds.ac.uk | (Indirect effects on pH) | nih.govleeds.ac.uk |
Detailed Research Findings Examples:
Batch adsorption experiments on claystone from a candidate high-level radioactive waste disposal site showed that strontium sorption increased with increasing solids content and was stronger under alkaline conditions. researchgate.net Microscopic characterization indicated that cation exchange and surface complexation were the main sorption mechanisms. researchgate.netnih.gov
Studies on strontium sorption on bentonite clay have shown that ion exchange is the dominant process, but surface complexation also contributes at high pH when surface OH groups deprotonate. diva-portal.org
Research on red soil colloids demonstrated that increasing humic acid concentration from 0 to 100 mg/L increased strontium adsorption efficiency by approximately 36%, highlighting the role of organic matter. mdpi.com
Modeling studies of strontium transport in heterogeneous subsurface environments have indicated that strontium transport is most sensitive to the distribution coefficient (Kd) of interbeds, emphasizing the importance of accurately characterizing sorption in different geological layers. wsu.edu
Investigations into the effect of microbial reduction in nitrate-impacted sediments showed that while redox state didn't directly affect strontium, the resulting increase in pH led to reduced strontium solubility and increased removal, partly due to incorporation into carbonate phases formed at higher pH. leeds.ac.uk
Biogeochemical Cycling and Ecological Interactions of Strontium 89 and Strontium 90
Plant Uptake and Translocation of Strontium-89 and Strontium-90
The uptake and translocation of Strontium-89 and Strontium-90 by plants are critical pathways for the entry of these radionuclides into terrestrial food webs. nih.gov Plants can absorb these isotopes from the soil through their root systems and, to a lesser extent, through foliar absorption from atmospheric deposition. nih.govsisef.org
The primary mechanism for the entry of Strontium-90 into plants is through the root system. researchgate.net The process begins with the diffusion of Sr-90 ions into the "free space" of the root hair tissues. researchgate.net Following this initial passive movement, active transport mechanisms move the ions into the conductive tissues of the root, from where they are translocated upwards throughout the plant via the vascular system. researchgate.net As chemical analogs of calcium, radioactive strontium isotopes are readily taken up by plants and distributed to various organs. researchgate.net
Once absorbed, Strontium-90 tends to accumulate to a greater extent in the aboveground parts of the plant, such as the leaves and stems (straw), with lower concentrations found in the chaff and relatively little in the grains. researchgate.net Studies have shown that the accumulation of Strontium-90 per unit of dry weight generally decreases as the plant grows but increases as the plant matures. researchgate.net The rate of uptake is also typically proportional to the concentration of Strontium-90 in the soil solution. researchgate.net
The following table illustrates the distribution of stable strontium in mycelium cells, which can serve as an analogue for the distribution of its radioactive isotopes.
| Cellular Compartment | Proportion of Strontium |
| Cell wall | 52% |
| Vacuole | 25% |
| Cytoplasm | 19% |
This data provides an insight into the subcellular distribution of strontium, highlighting the significant accumulation in the cell wall. researchgate.net
The uptake of Strontium-89 and Strontium-90 by plants is significantly influenced by various soil factors and the specific plant species. nih.govnih.gov Soil properties such as pH, organic matter content, and the presence of other ions, particularly calcium, play a crucial role in the bioavailability of strontium to plants. nih.govosu.edu
Acidic soils tend to increase the uptake of Strontium-90 by plants. researchgate.netosu.edu Liming acidic soils to raise the pH has been shown to reduce the accumulation of Sr-90 in crops by 1.5 to 3 times, and in some cases up to 10 times. researchgate.net An increase in soil pH from 5.0 to 7.0 can reduce the Sr-90 content in plants by approximately half. osu.edu The presence of exchangeable calcium in the soil can also reduce the uptake of strontium due to ionic competition. researchgate.netosu.edu Furthermore, soils with higher clay and organic matter content generally lead to lower Sr-90 uptake by plants, as these components can bind the strontium, making it less available for plant absorption. osu.edu
Different plant species exhibit varying capacities for strontium accumulation. sisef.orgosti.gov For instance, a study on barley and wheat varieties found significant genotypic differences in the accumulation of Strontium-89, with barley generally accumulating more than wheat. osti.gov Some plant species, such as redroot pigweed (Amaranthus retroflexus L.), have been identified as having a high potential for accumulating Strontium-90. researchgate.netresearchgate.net
The table below shows the concentration ratios (CR) of Strontium-90 in different plant species from a contaminated site. The CR is the ratio of the radionuclide concentration in the plant (dry weight) to that in the soil (dry weight).
| Plant Species | Average Concentration Ratio (CR) for ⁹⁰Sr | Range of CR |
| Indian mustard (Brassica juncea) | 12.2 | 1.4 - 21.5 |
| Redroot pigweed (Amaranthus retroflexus) | 5.6 | 0.2 - 13.2 |
| Tepary bean (Phaseolus acutifolius) | 15.0 | 6.3 - 22.0 |
This data indicates that tepary bean and Indian mustard have a high capacity for strontium accumulation from the soil. researchgate.net
Phytoremediation is an approach that utilizes plants to remove, transfer, stabilize, or destroy contaminants in the soil and groundwater. nih.gov In the context of Strontium-89 and Strontium-90 contamination, phytoaccumulation and phytostabilization are two promising strategies.
Phytoaccumulation, also known as phytoextraction, involves the use of plants that can absorb and accumulate high concentrations of contaminants in their harvestable tissues. researchgate.net Plants that are effective at this are often referred to as hyperaccumulators. researchgate.net While no true hyperaccumulators for strontium have been definitively identified, some plant species have shown a high potential for its accumulation. researchgate.netresearchgate.net For example, studies have shown that redroot pigweed and tepary bean can remove 4.5% and 3.1% of the Sr-90 from the soil, respectively. researchgate.net Cannabis sativa has also been investigated for its potential to absorb strontium, with the highest concentrations found in the roots, followed by the stems and leaves. researchgate.net
Phytostabilization, on the other hand, aims to reduce the mobility of contaminants in the soil by using plants to immobilize them. This can be achieved through absorption and accumulation in the roots, adsorption onto the root surface, or the production of chemical compounds by the roots that precipitate the contaminant. This process helps to prevent the migration of radionuclides into the groundwater or their entry into the food chain.
The effectiveness of both phytoaccumulation and phytostabilization depends on several factors, including the plant species, soil conditions, and the chemical form of the strontium. researchgate.net
Microbial Interactions with Strontium-89 and Strontium-90
Microorganisms play a significant role in the biogeochemical cycling of elements, including radionuclides like Strontium-89 and Strontium-90. tandfonline.comresearchgate.net Their metabolic activities can influence the mobility, bioavailability, and speciation of these contaminants in the environment. tandfonline.comresearchgate.net
Microorganisms can interact with strontium through two primary mechanisms: biomineralization and biosorption. Biomineralization is the process by which organisms produce minerals. In the context of strontium, microbially induced carbonate precipitation (MICP) is a key process where bacteria, through activities like ureolysis, increase the alkalinity of the surrounding environment, leading to the co-precipitation of strontium with calcium carbonate. nih.gov This process effectively immobilizes the strontium into a solid mineral phase, reducing its mobility in groundwater. nih.gov Indigenous ureolytic bacteria, such as those from the genus Sporosarcina, have been shown to enhance the removal of strontium from contaminated sediments through this mechanism. nih.gov
Biosorption is a passive process where ions bind to the surface of microbial biomass. The cell walls of microorganisms, such as the yeast Saccharomyces cerevisiae, contain various functional groups that can bind metal ions like strontium. nih.govnih.gov Studies have demonstrated the potential of S. cerevisiae for the biosorption of strontium from aqueous solutions. nih.govnih.gov Irradiation has been found to potentially enhance the biosorption capacity of S. cerevisiae. nih.gov The efficiency of biosorption is influenced by factors such as pH, initial strontium concentration, temperature, and contact time. nih.gov The green microalga Tetraselmis chui has also been shown to effectively sequester Strontium-90, reducing its concentration in culture medium by up to 50%. rsc.org
The table below summarizes the optimal conditions for strontium biosorption by irradiated Saccharomyces cerevisiae.
| Parameter | Optimal Condition |
| pH | 7 |
| Strontium Concentration | 150 mg L⁻¹ |
| Temperature | 32 °C |
| Time | 30 hours |
These findings highlight the key parameters influencing the efficiency of strontium biosorption by this microorganism. nih.gov
Soil microbial communities can significantly influence the mobility and availability of strontium in the soil environment. tandfonline.comresearchgate.net The metabolic activities of microorganisms can alter the chemical composition of their immediate surroundings, thereby affecting the speciation and solubility of metals. tandfonline.com For instance, the production of extracellular polymeric substances (EPS) by bacteria and fungi can bind to soil particles, forming stable aggregates that can influence the movement of water and dissolved contaminants like strontium. nih.gov
Research has shown a correlation between soil microbial biomass and the mobilization of strontium. tandfonline.comresearchgate.net An increase in microbial biomass, particularly after the addition of an easily degradable organic substrate, can lead to an increase in the mobility and availability of strontium in the soil. tandfonline.comtandfonline.com This suggests that the active component of the microbial biomass is involved in the mobilization process. tandfonline.com The soil microbiome can regulate the flow of nutrients and water, which in turn affects the transport of strontium through the soil profile. nih.gov The composition of the microbial community itself is influenced by soil properties that change with depth, such as nutrient availability, pH, and soil structure, which can indirectly impact strontium mobility. nih.gov
Transfer Pathways and Bioaccumulation in Terrestrial Ecosystems (Excluding Human Clinical Data)
The behavior of Strontium-89 (Sr-89) and Strontium-90 (Sr-90) in terrestrial ecosystems is largely governed by their chemical similarity to calcium, a crucial element for most living organisms. nih.govbritannica.com This analogy allows radiostrontium to enter and move through food chains, leading to its accumulation in various organisms. nih.govnih.gov
The primary pathway for Strontium-90 to enter the terrestrial food chain is through plant uptake from contaminated soil. nih.govnih.gov The mobility and availability of strontium in soil for plant root absorption are influenced by a variety of factors. nih.govresearchgate.net These include the chemical composition of the soil, pH, temperature, and the presence of microbial communities. nih.gov Because strontium and calcium are chemically similar, plants absorb strontium from the soil through pathways intended for calcium. researchgate.net
Several soil properties significantly affect the rate of this transfer:
Soil pH: Increasing soil pH, for instance by liming acidic soils, can reduce the uptake of Sr-90 by plants by as much as 60%. osu.edu An increase in pH from 5.0 to 7.0 was found to reduce the Sr-90 content in wheat, alfalfa, corn, and soybean plants by approximately half. osu.edu
Clay Content: A higher clay content in the soil generally leads to a decrease in Sr-90 uptake by plants. osu.edu Clay minerals can bind strontium ions, reducing their availability in the soil solution for root absorption. naturalspublishing.com
Organic Matter: Soils with higher percentages of organic matter tend to produce plants with lower Sr-90 content. osu.edu
Calcium and Potassium Levels: High concentrations of calcium in the soil can restrict the absorption of strontium by plant roots. osu.edunaturalspublishing.com The key factors for radiostrontium retention in soils are the cation exchange capacity and the levels of calcium and magnesium, which are competitive species. naturalspublishing.com
Once incorporated into plant tissues, Sr-90 is transferred to herbivores that consume the contaminated vegetation. nih.govepa.gov This constitutes a significant pathway for the entry of radiostrontium into the broader food web. nih.gov The transfer of Sr-90 from contaminated plants to livestock is a primary route of exposure for these animals. nih.gov
| Factor | Effect on Sr-90 Plant Uptake | Mechanism |
|---|---|---|
| Increasing Soil pH (Liming) | Decreases Uptake | Reduces strontium availability in soil solution. osu.edu |
| High Clay Content | Decreases Uptake | Binds strontium ions, reducing bioavailability. osu.edunaturalspublishing.com |
| High Organic Matter | Decreases Uptake | Increases cation exchange capacity, binding strontium. osu.edu |
| High Calcium Concentration | Decreases Uptake | Calcium ions compete with strontium for uptake by plant roots. osu.edunaturalspublishing.com |
Due to its chemical similarity to calcium, radiostrontium that enters an animal's body is treated as a "bone seeker." researchgate.netepa.gov After ingestion, a significant portion of Sr-90 is absorbed and deposited in bones and bone marrow, where it can be retained for long periods. researchgate.netepa.govwikipedia.org Virtually all of the absorbed Sr-90 (around 99%) is deposited in the skeleton. epa.gov This accumulation occurs because strontium follows the metabolic pathways of calcium. researchgate.net
Research has documented the accumulation of Sr-90 in the hard tissues of various animal species. The concentration of Sr-90 in bones often correlates with the level of environmental contamination and can also increase with the age of the animal. researchgate.net Studies on deer bones in Austria have shown significant levels of Sr-90, with activity concentrations varying based on the site's altitude and the animal's age. researchgate.net For instance, in some studies, Sr-90 activity in roe deer bones increased with age, while other studies under low contamination conditions found the opposite. researchgate.net In beagle studies, Sr-90 was observed to accumulate in bone, while its clearance from soft tissues was rapid, occurring within two days after exposure ceased. nih.gov
| Animal Species | Tissue | Observed Sr-90 Activity Concentration (Bq kg⁻¹) | Time Period | Location | Reference |
|---|---|---|---|---|---|
| Roe Deer | Bone | 10 - 622 | 1978-1980 | Austria | researchgate.net |
| Roe Deer | Bone | 21 - 429 | 2001-2002 | Austria | researchgate.net |
| Roe Deer | Antlers | Decreased from 859 to 88 | 1965-1992 | Denmark | researchgate.net |
Aquatic Food Web Transfer of Strontium-89 and Strontium-90 (Excluding Human Clinical Data)
In aquatic ecosystems, Sr-89 and Sr-90 are primarily present in the dissolved phase and can be taken up by a wide range of organisms. canada.ca Their transfer through the aquatic food web is influenced by water chemistry and the physiological characteristics of the organisms.
Aquatic plants and algae can absorb radiostrontium directly from the water. oup.comiaea.org Studies on the green alga Ulva lactuca showed that it reached an equilibrium with Sr-90 in the surrounding seawater within three hours. oup.comoup.com The uptake was found to be located in the protoplasmic inclusions of the cells. oup.comoup.com Other microalgae, such as Tetraselmis chui and Closterium moniliferum, have also demonstrated a high capacity to sequester strontium, suggesting their potential use in bioremediation. rsc.orgnih.govrsc.org T. chui shows a high uptake of strontium related to the formation of intracellular mineral inclusions. rsc.orgnih.gov
In fish and other aquatic fauna, the primary sites of strontium uptake are the gills, although absorption through the gastrointestinal tract also occurs. canada.cascholaris.ca Strontium enters the body using calcium transport systems. canada.ca Consequently, the uptake of strontium by aquatic organisms is strongly influenced by the concentration of calcium in the water. canada.cadiva-portal.org Bioconcentration of strontium is inversely correlated with calcium concentrations; therefore, bioaccumulation is more significant in organisms in soft water (low calcium) compared to those in hard water or seawater. canada.ca In fish, absorbed strontium is rapidly cleared from the blood and tends to accumulate in bony tissues. canada.cascispace.com
Once Sr-90 enters the base of the aquatic food web through uptake by phytoplankton and aquatic plants, it can be transferred to higher trophic levels. However, unlike some other contaminants, strontium does not typically bioamplify or biomagnify, meaning its concentration does not consistently increase at successively higher trophic levels. This is partly due to the physiological regulation of calcium, with which strontium competes.
Nevertheless, significant bioconcentration can occur in certain organisms. The bioconcentration factor (BCF), which is the ratio of the contaminant concentration in an organism to the concentration in the surrounding water, can be substantial for Sr-90 in some aquatic species. For example, in the muscle tissue of bony fish, BCF values for Sr-90 have been reported to range from 610 for benthic invertebrate and fish feeders to 3,400 for piscivores. nih.gov The concentration of Sr-90 in fish bones can be 175 to 340 times higher than that in the surrounding seawater. oup.com The transfer of radionuclides through aquatic food chains is a complex process affected by the specific element, the environment, and the characteristics of the species involved. bohrium.com
| Organism Type | Trophic Level | Reported Sr-90 BCF Value (Muscle Tissue) |
|---|---|---|
| Benthic Invertebrate and Fish Feeders | Secondary/Tertiary Consumer | 610 nih.gov |
| Piscivores | Tertiary/Quaternary Consumer | 3,400 nih.gov |
Theoretical Modeling and Computational Simulation of Strontium 89 and Strontium 90 Behavior
Predictive Models for Environmental Transport and Fate
Predictive models are crucial for estimating the movement and distribution of Strontium-89 and Strontium-90 through various environmental compartments. These models integrate data on the physical and chemical properties of the radionuclides with environmental parameters to forecast their behavior over time and space.
Atmospheric dispersion models are used to simulate the transport and deposition of radioactive particles released into the atmosphere, such as from nuclear accidents or weapons testing. These models are vital for predicting the geographic patterns of fallout and estimating the potential for contamination of soil, water, and vegetation.
One widely used model is the NOAA Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model. HYSPLIT can simulate the advection, dispersion, and deposition of particles from a source, taking into account meteorological data. The accuracy of these models is highly dependent on the quality and quantity of the meteorological input data. For instance, in the aftermath of the Fukushima Daiichi nuclear accident, various atmospheric transport and fallout models were employed to assess the dispersion of released radionuclides. The complexity of local geography and weather conditions, such as rainfall, significantly influences the accuracy of these predictions.
Key Parameters in Atmospheric Dispersion Models:
| Parameter | Description | Importance |
|---|---|---|
| Source Term | The rate and characteristics of radionuclide release into the atmosphere. | Essential input for determining the total amount of contaminant dispersed. |
| Meteorological Data | Wind speed and direction, atmospheric stability, and precipitation. | Determines the transport path and deposition mechanisms (wet and dry) of the radioactive plume. |
| Particle Size and Altitude of Release | The physical characteristics of the released particles and the height at which they are introduced into the atmosphere. | Influences transport distance and deposition patterns. |
Once deposited on land, Strontium-89 and Strontium-90 can be transported through hydrological systems. Hydrological transport models simulate the movement of these radionuclides in surface water and groundwater. These models are critical for understanding the contamination of drinking water sources and aquatic ecosystems.
Numerical groundwater flow and tritium transport models have been adapted to predict the movement of other radionuclides, including strontium. For example, at the Hanford Site in the United States, where significant amounts of Strontium-90 were released, groundwater models are used to predict the migration of the contaminant plume. These models can incorporate factors such as competitive cation exchange, which can influence the mobility of strontium in the subsurface. The Hydrologic Utility Model for Demonstrating Integrated Nuclear Geochemical Environmental Responses (HUMDINGER) is a computational code developed to describe the changing equilibria of Strontium-90 in soil, considering factors like soil buffering and pH-dependent cation-exchange capacity.
The transport and fate of Strontium-89 and Strontium-90 in ecosystems are not solely governed by physical processes but are also influenced by biological and chemical interactions. Coupled biogeochemical transport models aim to integrate these complex interactions to provide a more holistic understanding of radionuclide behavior.
These models can simulate the uptake of strontium by plants and animals, its cycling through the food chain, and its interaction with organic matter and microbial communities in soil and sediments. The Regulated Ecosystem Model (REcoM) is an example of an ocean biogeochemistry model that, while not specific to strontium, demonstrates the capability of coupling physical ocean models with biological and chemical processes. The principles of such models can be applied to terrestrial and freshwater ecosystems to predict the long-term ecological consequences of strontium contamination. The movement of chemical elements through ecosystems is interconnected, and the behavior of one element can often be used to predict the behavior of others.
Sorption and Speciation Modeling in Complex Matrices
The mobility of Strontium-89 and Strontium-90 in the environment is significantly controlled by their interaction with solid phases, such as soils, sediments, and minerals. Sorption and speciation modeling are used to predict how these radionuclides will be distributed between the aqueous phase and solid matrices.
Geochemical speciation codes are computational tools used to calculate the chemical form (species) of elements in a given solution. For strontium, these codes can predict whether it exists as a free ion (Sr²⁺) or as part of a complex with other dissolved ions. This information is crucial because the chemical species of strontium affects its solubility and reactivity.
The PHREEQC software is a widely used geochemical code that can model speciation, saturation, and reactive transport. By inputting data on the chemical composition of groundwater, for instance, PHREEQC can calculate the distribution of strontium species, such as Sr²⁺, SrSO₄, and SrCO₃.
Surface complexation models (SCMs) are used to describe the adsorption of ions from solution onto mineral surfaces. These models treat sorption as a series of chemical reactions between the dissolved ion and specific sites on the mineral surface.
For strontium, SCMs have been developed to model its sorption onto various minerals, including amorphous silica (B1680970) and goethite. The triple layer model is one such SCM that has been successfully applied to strontium sorption. These models can account for the effects of pH and the presence of other dissolved ions, such as carbonate, on strontium sorption. The CD-MUSIC (Charge Distribution MUltiSIte Complexation) model is another advanced SCM that has been used to study the sorption of strontium on goethite.
Examples of Strontium Surface Complexes Modeled:
| Mineral | Modeled Strontium Complexes |
|---|---|
| Amorphous Silica | Tetradentate Sr²⁺ and SrOH⁺ complexes, monodentate Sr²⁺ complex. |
| Goethite | Monodentate and tetradentate SrOH⁺ complexes, tetradentate binuclear Sr²⁺ species, monodentate Sr²⁺ and SrOH⁺ carbonate surface complexes. |
These models are essential for predicting the retardation of Strontium-89 and Strontium-90 transport in the subsurface and for designing effective remediation strategies that rely on the sorption of these radionuclides.
Monte Carlo and Deterministic Simulations for Contaminant Migration
The migration of Strontium-89 and Strontium-90 in the environment, particularly in groundwater and soil, is a critical area of study for assessing the risks associated with radioactive waste and contamination events. Computational models, including both deterministic and probabilistic (Monte Carlo) simulations, are essential tools for predicting the movement and concentration of these contaminants over time.
Deterministic Models
Deterministic models use mathematical equations based on physical and chemical principles to predict the outcome of a specific set of conditions. For strontium migration, these models typically solve advection-dispersion equations that account for processes like groundwater flow, hydrodynamic dispersion, radioactive decay, and sorption (ion exchange) to geologic media. These models provide a single, specific outcome for a given set of input parameters.
For example, a one-dimensional (1D) or two-dimensional (2D) deterministic model might be used to predict the concentration of ⁹⁰Sr at a specific distance from a contamination source after a certain period. These models have been applied at sites like the Chernobyl Nuclear Power Plant and the Idaho National Laboratory to understand and forecast the movement of ⁹⁰Sr plumes in the subsurface. At the Idaho site, simulations were used to investigate the transport of a ⁹⁰Sr plume through a 137-meter-thick, heterogeneous subsurface, showing that the effective distribution coefficient for strontium could change significantly over time due to varying chemical concentrations.
Table 1: Example Parameters in a Deterministic Model for ⁹⁰Sr Transport
| Parameter | Description | Typical Value/Range | Source |
| Hydraulic Conductivity (K) | A measure of how easily water can move through porous media. | 10⁻⁵ to 10⁻² m/s | |
| Distribution Coefficient (Kd) | Ratio of contaminant sorbed to the solid phase to that in the liquid phase at equilibrium. | 1 to 100 mL/g | |
| Porosity (n) | The void space in the rock or soil available for fluid flow. | 0.1 to 0.4 | |
| Dispersivity (α) | A parameter characterizing the spreading of the contaminant plume. | 0.1 to 10 m | |
| Half-life (t½) of ⁹⁰Sr | The time required for half of the radionuclide to decay. | 28.91 years |
Monte Carlo Simulations
Monte Carlo simulations are a type of probabilistic (or stochastic) model that accounts for uncertainty in the system. Instead of using single values for input parameters, these models use probability distributions for variables that are not known with certainty, such as hydraulic conductivity or the distribution coefficient. The simulation is run hundreds or thousands of times, each time sampling a different set of values from these distributions. The result is not a single outcome, but a range of possible outcomes with associated probabilities.
This approach is particularly useful for complex, heterogeneous environments where parameters can vary significantly in space. Monte Carlo methods can provide a more realistic assessment of risk, for example, by calculating the probability that the concentration of ⁹⁰Sr at a drinking water well will exceed a regulatory limit within a specific timeframe. A re-evaluation of ⁹⁰Sr migration at a Chernobyl-area well field used a computer-intensive simulation model where a greater number of parameters were treated as stochastic variables, leading to a more refined risk assessment compared to earlier deterministic models that relied on conservative assumptions.
Table 2: Comparison of Deterministic and Monte Carlo Simulation Approaches
| Feature | Deterministic Simulation | Monte Carlo Simulation |
| Input Parameters | Single, fixed values. | Probability distributions for uncertain parameters. |
| Output | A single predicted outcome. | A distribution of possible outcomes and their probabilities. |
| Handling of Uncertainty | Typically addressed through sensitivity analysis or using conservative "worst-case" values. | Inherently quantifies and incorporates uncertainty. |
| Computational Cost | Generally lower. | Higher, as it requires many repeated runs. |
| Application Example | Predicting the exact location of a ⁹⁰Sr plume front after 50 years under average conditions. | Estimating the probability that a ⁹⁰Sr plume will reach a well within 50 years. |
By combining these modeling techniques, scientists and engineers can develop comprehensive assessments of the long-term behavior of Strontium-89 and Strontium-90 in the environment, aiding in the design of remediation strategies and long-term monitoring programs.
Non Clinical Applications and Research Utility of Strontium 89 and Strontium 90
Strontium-89 and Strontium-90 as Environmental Tracers
The presence of Strontium-89 and Strontium-90 in the environment, largely due to historical nuclear weapons testing and nuclear incidents, allows them to be utilized as tracers to study various environmental processes. rsc.org
Tracing Water Movement and Sediment Transport
Radiostrontium isotopes, including Strontium-89 and Strontium-90, can be used to trace the movement of water and the transport of sediments in environmental systems. Analytical methods have been developed and applied to determine the presence of Strontium-89 and Strontium-90 in different environmental materials such as water, soil, and sediments. researchgate.net These methods often involve chemical separation techniques to isolate strontium from other elements like calcium and barium, followed by radiometric analysis. researchgate.net The detection of these isotopes in water and sediment samples provides insights into hydrological pathways and sediment deposition patterns.
Studying Ecological Food Web Dynamics (Non-human)
Due to its chemical similarity to calcium, strontium can be incorporated into biological organisms. nrc.gov Strontium-90, in particular, can bioaccumulate and move up the food chain. rsc.org This characteristic makes it a potential tracer for studying ecological food web dynamics in non-human organisms. By analyzing the concentrations of Strontium-90 in different trophic levels within an ecosystem, researchers can gain understanding of the transfer and accumulation of elements and contaminants through the food web. Animals consume vegetation containing Strontium-90, and it can be transferred through consumption. nih.gov
Research on Long-Lived Radionuclides for Nuclear Waste Management
Strontium-90 is a significant component of low- and intermediate-level radioactive waste streams due to its relatively long half-life and high fission yield. rsc.orggoldschmidt.info Research is actively being conducted on effective methods for managing and disposing of waste containing Strontium-90 to ensure long-term safety.
Immobilization in Waste Forms and Cements
One key aspect of nuclear waste management is the immobilization of radionuclides in stable waste forms. Cementitious materials, such as Ordinary Portland Cement (OPC), are widely used for solidifying and stabilizing low- and intermediate-level radioactive waste streams, including those containing Strontium-90. goldschmidt.infonih.govepj-conferences.org Research focuses on understanding and improving the mechanisms of strontium immobilization within cement matrices. Studies investigate the influence of different cementitious systems, including low-pH formulations, and the effect of minor phases and carbonation on strontium retention. goldschmidt.info Experimental work and geochemical modeling are integrated to understand the phases and mechanisms controlling strontium immobilization. goldschmidt.info
Research findings suggest that strontium can be incorporated into cement structures by substituting for calcium ions in calcium-silicate-hydrate (C-S-H) phases, which are major components of hardened cement paste. cnrs.fr Studies have shown that Sr retention can be improved in low-pH systems, potentially due to sorption to low Ca/Si C-S-H. goldschmidt.info The addition of materials like graphene oxide has also been explored to enhance the mechanical strength of cement composites containing strontium, potentially mitigating any negative effects of strontium on this parameter. epj-conferences.org
Here is a conceptual table illustrating the effect of different cement systems on strontium retention based on research findings:
| Cement System Type | pH Environment | Proposed Sr Retention Mechanism | Observed Sr Retention |
| Ordinary Portland Cement (OPC) | High-pH | Substitution for Ca in C-S-H and portlandite | Moderate |
| Low-pH Cementitious Systems (OPC with silica (B1680970) additives) | Low-pH | Sorption to low Ca/Si C-S-H, Substitution for Ca in C-S-H | Improved |
| OPC with Graphene Oxide | High-pH | Substitution for Ca in C-S-H and portlandite, potential stabilization of compressive strength | Moderate to Improved (with GO) |
Performance Assessment of Geological Repositories
Geological disposal is the favored strategy for the long-term isolation of higher activity radioactive wastes, including those containing Strontium-90. iaea.orgservice.gov.uk Performance assessment (PA) is a crucial part of evaluating the long-term safety of such repositories. PA involves assessing how the multi-barrier system, consisting of engineered barriers (like the waste form and repository design) and natural geological barriers, will contain radionuclides over very long timescales. iaea.orgservice.gov.uk
For Strontium-90, performance assessments consider its release from the waste form, its transport through the engineered and natural barriers, and the potential for it to reach the environment. Factors influencing the performance include the integrity of the waste form (e.g., cement matrix), the geochemical conditions within the repository, and the properties of the surrounding rock that can retard radionuclide migration through processes like sorption. iaea.orgservice.gov.uk
Studies contribute to performance assessment by providing data on the behavior of strontium in relevant geological environments and engineered barrier materials. For instance, research on strontium immobilization in cement directly informs models used in PA to predict release rates from the waste form. goldschmidt.info Performance assessment methodologies for low-level radioactive waste disposal facilities also consider radionuclides like Strontium-90. nrc.gov Deep borehole disposal is another concept being assessed for certain waste forms containing Strontium-90. mdpi.com
Data from performance assessments often include estimated release fractions of radionuclides from spent nuclear fuel under geological disposal conditions. For Strontium-90, the instant release fraction (IRF), which is the fraction of the radionuclide inventory readily available for release upon contact with water, is a key parameter in PA. Based on experimental data, estimates for the best estimate of IRF for Strontium-90 can be around 0.0025, with pessimistic estimates potentially reaching 0.01. jnfcwt.or.kr
Development of Reference Materials and Calibration Standards for Radiometric Analysis
Accurate measurement of Strontium-89 and Strontium-90 in environmental samples and other matrices is essential for environmental monitoring, research, and waste management. This requires the availability of reliable reference materials and calibration standards.
Standard Reference Materials (SRMs) containing certified quantities of radioactive Strontium-90 in a stable and homogeneous matrix are produced by national metrology institutes. nist.govnist.gov These SRMs are intended primarily for the calibration of instruments used to measure radioactivity and for monitoring radiochemical procedures. nist.govnist.gov For example, NIST provides SRMs of Strontium-90 with certified massic activity values. nist.govnist.gov
These reference materials are crucial for ensuring the accuracy and comparability of radiometric analysis results across different laboratories and studies. They are used to validate analytical methods for determining Strontium-90 content in various environmental samples like water, soil, and plants. researchgate.net The development of such standards supports the reliable quantification of radiostrontium isotopes in environmental monitoring and research. While reference materials for Strontium-90 measurement by mass spectrometry are considered adequate, there is noted to be a lack of such materials for radiometric analysis, particularly relevant for samples from events like the Fukushima accident. researchgate.net
The measurement of Strontium-90 is typically performed by detecting the beta decay of either Strontium-90 directly or, more commonly, its daughter radionuclide Yttrium-90 (Y-90), which is in secular equilibrium with Strontium-90 after a period of ingrowth. iaea.orgmdpi.com Techniques used include liquid scintillation counting (LSC) and proportional counting. researchgate.netmdpi.com Cerenkov counting can also be used to measure Yttrium-90 due to its higher beta energy. mdpi.com Reference materials are vital for calibrating these instruments and validating the radiochemical separation procedures used to isolate strontium and yttrium from complex sample matrices. researchgate.netresearchgate.net
Radioisotope Thermoelectric Generator (RTG) Research and Development (Focus on Isotope Properties as Heat Source)
Radioisotope Thermoelectric Generators (RTGs) are devices that convert the heat produced by the decay of radioactive isotopes directly into electricity using the Seebeck effect. Strontium-90 (⁹⁰Sr) has been a notable isotope used as a heat source in RTGs, particularly for terrestrial and marine applications where long-term, maintenance-free power is required in remote locations osti.goveconference.iobellona.org. The suitability of ⁹⁰Sr for this purpose stems from several key properties.
⁹⁰Sr is a product of nuclear fission with a relatively long half-life of approximately 28.8 to 29.1 years wikipedia.orgcdc.goveu.com. It undergoes beta decay to its daughter nuclide, Yttrium-90 (⁹⁰Y), which in turn rapidly decays (half-life of about 64 hours) by emitting a higher-energy beta particle to stable Zirconium-90 (⁹⁰Zr) wikipedia.orgeu.comiaea.org. The decay chain of ⁹⁰Sr/⁹⁰Y is predominantly a beta emitter, with only a very low yield of gamma rays wikipedia.orgeu.com. The energy deposited by these beta particles within the fuel material is converted into heat, which the RTG then utilizes.
The heat generation rate of ⁹⁰Sr varies depending on its chemical form. Pure strontium metal can produce approximately 0.95 W/g, while commonly used forms like strontium titanate (SrTiO₃) yield around 0.460 W/g wikipedia.orgstackexchange.com. Strontium titanate and strontium fluoride (B91410) (SrF₂) are preferred fuel forms due to their high melting points, thermal stability, and insolubility, which are crucial for safety and containment within the harsh operating conditions of an RTG econference.iobellona.orgdsa.no. Strontium orthotitanate (Sr₂TiO₄) and strontium oxide have also been used econference.io.
Compared to other radioisotopes used in RTGs, such as Plutonium-238 (²³⁸Pu), ⁹⁰Sr offers advantages and disadvantages. While ²³⁸Pu has a longer half-life (87.7 years) and higher power density, making it preferable for space applications where weight is a critical factor, ⁹⁰Sr is significantly less expensive and is readily available as a fission product from used nuclear fuel econference.ioatomicinsights.comwikipedia.org. This makes ⁹⁰Sr a more economically viable option for certain terrestrial and marine applications where the additional shielding required for its beta emissions and associated bremsstrahlung radiation is less prohibitive econference.iodsa.nowikipedia.org.
Research and development efforts in utilizing ⁹⁰Sr in RTGs have a history spanning several decades. Programs like the Systems for Nuclear Auxiliary Power (SNAP) in the United States developed ⁹⁰Sr-fueled generators such as SNAP 7D, designed for applications like powering weather buoys unt.eduosti.govnasa.gov. The Soviet Union also extensively utilized ⁹⁰Sr RTGs, particularly for remote lighthouses and navigation beacons in the Arctic regions bellona.orgeu.comdsa.no. These systems demonstrated the reliability and long-term operational capability of ⁹⁰Sr-fueled RTGs in challenging environments osti.govbellona.org.
Current research continues to explore and refine ⁹⁰Sr RTG technology. This includes efforts in designing and testing new heat source encapsulations, optimizing thermoelectric conversion efficiency, and developing simulation models to predict performance under various conditions econference.ioxml-journal.net. Companies are also exploring the potential for commercially developed ⁹⁰Sr heat sources for future power systems ans.org.
The properties of ⁹⁰Sr relevant to its use as a heat source in RTGs are summarized in the table below:
| Property | Value (⁹⁰Sr) | Citation |
| Half-life | 28.8 - 29.1 years | wikipedia.orgcdc.goveu.com |
| Primary Decay Mode | Beta (β⁻) | wikipedia.orgcdc.goveu.com |
| Daughter Nuclide | Yttrium-90 (⁹⁰Y) | wikipedia.orgeu.com |
| ⁹⁰Sr Beta Emax | 0.546 MeV | wikipedia.orgiaea.org |
| ⁹⁰Y Half-life | ~64 hours | wikipedia.orgeu.comiaea.org |
| ⁹⁰Y Beta Emax | 2.27 - 2.28 MeV | wikipedia.orgiaea.org |
| Heat Generation Rate (Pure Metal) | ~0.95 W/g | wikipedia.orgstackexchange.com |
| Heat Generation Rate (SrTiO₃) | ~0.460 W/g | wikipedia.orgstackexchange.com |
| Common Fuel Forms | SrTiO₃, SrF₂, Sr₂TiO₄, SrO | econference.iobellona.orgdsa.no |
Strontium-89 (⁸⁹Sr), with its much shorter half-life of approximately 50.5 to 52 days, is generally not considered suitable for long-term power generation in RTGs iaea.orgchemlin.orgfda.gov. While its decay also generates heat, its rapid decay means the heat output would diminish quickly, making it impractical for applications requiring power over several years.
Fundamental Radiochemistry Research Utilizing Strontium-89 and Strontium-90
Strontium-89 and Strontium-90 are valuable isotopes in fundamental radiochemistry research, particularly due to their presence as fission products and their distinct decay characteristics. Research in this area often focuses on their separation, detection, and behavior in various chemical and environmental systems.
A significant area of research involves the development and refinement of radiochemical separation techniques for isolating ⁸⁹Sr and ⁹⁰Sr from complex matrices, such as environmental samples, biological materials, and nuclear waste iaea.orgresearchgate.netmdpi.com. Given that strontium is chemically similar to calcium, separating these isotopes from calcium and other elements in a sample can be challenging iaea.orgnih.gov. Techniques employed include precipitation, solvent extraction, and ion exchange chromatography mdpi.comnih.gov. Research aims to develop methods that are faster, more sensitive, and more selective for strontium isotopes researchgate.netmdpi.com.
Distinguishing between ⁸⁹Sr and ⁹⁰Sr in a sample also presents a radiochemical challenge. While beta spectrometry can be used by analyzing the differences in their maximum beta energies (1.463 MeV for ⁸⁹Sr and 0.546 MeV for ⁹⁰Sr, excluding the ⁹⁰Y daughter) iaea.org, this method can have limitations when the ratio of the two isotopes is very high or very low iaea.org. Radiochemical separation of the ⁹⁰Y daughter from ⁹⁰Sr is a common approach, allowing for the measurement of ⁹⁰Sr activity through the ingrowth and decay of the higher-energy ⁹⁰Y beta emission mdpi.comnih.gov.
Measurement techniques for ⁸⁹Sr and ⁹⁰Sr in radiochemistry research include beta counting and liquid scintillation counting (LSC) mdpi.com. Mass spectrometry, specifically inductively coupled plasma-mass spectrometry (ICP-MS), is also utilized for the determination of ⁹⁰Sr, offering advantages in terms of high analytical throughput and the ability to measure multiple isotopes simultaneously, although radiometric methods may offer lower detection limits for ⁹⁰Sr in some cases mdpi.com.
Fundamental studies also explore the decay properties of these isotopes. For ⁸⁹Sr, research has investigated the principle of imaging its distribution using bremsstrahlung radiation, noting that interactions of the beta particles with shielding materials like lead can produce characteristic X-rays that influence the observed energy spectra researchgate.net. This highlights the importance of understanding the interactions of beta radiation with matter in radiochemical analysis and detection.
Furthermore, ⁸⁹Sr and ⁹⁰Sr are relevant in broader fundamental nuclear and radiochemistry research concerning nuclear structure and the properties of isotopes around specific neutron or proton numbers, such as the magic number N=50 iancas.org.in. Studies on separation energies and decay characteristics contribute to the understanding of nuclear stability and reaction pathways iancas.org.in.
The production of ⁸⁹Sr also involves fundamental radiochemical processes. It is typically produced by neutron capture on enriched ⁸⁸Sr targets in nuclear reactors, followed by radiochemical processing to achieve high radionuclidic purity isotopes.gov. Another method involves obtaining ⁸⁹Sr from the decay of Krypton-89 (⁸⁹Kr), a fission fragment, which requires separating ⁸⁹Kr and allowing it to decay to ⁸⁹Sr before subsequent radiochemical purification google.com. These production methods themselves are subjects of radiochemical research aimed at optimizing yield and purity.
Key aspects of fundamental radiochemistry research utilizing ⁸⁹Sr and ⁹⁰Sr include:
Development of efficient and selective separation methods from complex matrices.
Refinement of detection and measurement techniques, including beta counting, LSC, and mass spectrometry.
Studies on decay characteristics and radiation interactions for detection and imaging.
Investigation of isotope properties in the context of nuclear structure.
Optimization of radiochemical processes for isotope production and purification.
These research areas are crucial for environmental monitoring, nuclear forensics, and advancing the understanding of radionuclide behavior in various systems.
Historical Perspectives and Societal Implications of Strontium 89 and Strontium 90 Research
Early Research and Discovery of Strontium-89 and Strontium-90 Isotopes
The element strontium was first identified in the mineral strontianite in 1790 by Irish chemist Adair Crawford and his colleague William Cruickshank while studying a sample from a lead mine near the village of Strontian in Scotland. uaf.eduwa.govnih.govmelscience.comtech-publish.comwikipedia.org Scottish chemist Thomas Charles Hope further confirmed the existence of this new element in 1792, noting its characteristic crimson-red flame test color. nih.govmelscience.comwikipedia.org The isolation of metallic strontium was first achieved in 1808 by Sir Humphry Davy through the process of electrolysis of a mixture containing strontium chloride and mercuric oxide. uaf.eduwa.govnih.govmelscience.comtech-publish.comwikipedia.org
The radioactive isotopes Strontium-89 and Strontium-90 were later discovered as products of nuclear fission. Strontium-89 was first synthesized in 1937 by D. W. Stewart and colleagues at the University of Michigan through the irradiation of stable strontium (88Sr) with deuterons. wikipedia.org Strontium-90 was discovered in the 1940s during the nuclear experiments associated with the development of nuclear weapons. chemistrylearner.com These isotopes gained prominence due to their creation in nuclear reactors and atomic explosions. wa.govchemistrylearner.com Strontium-89 has a half-life of approximately 50.57 days, decaying by beta emission to Yttrium-89. wikipedia.orgnih.gov Strontium-90 has a significantly longer half-life of about 28.79 years, undergoing beta decay to Yttrium-90, which in turn decays to stable Zirconium-90. cdc.govnih.govwikipedia.orgallenpress.com
Impact of Nuclear Weapons Testing on Strontium-90 Environmental Contamination Research
Atmospheric nuclear weapons testing conducted primarily in the 1950s and 1960s was the major contributor to the widespread environmental contamination by Strontium-90. uaf.eduepa.govcdc.govwa.govwikipedia.orgchemistrylearner.comwikipedia.orgallenpress.comnrc.govthebulletin.orgrsc.orgpnnl.govgla.ac.uknih.goviaea.orgbioone.org These tests released substantial amounts of radioactive fallout into the atmosphere, which was then dispersed globally. uaf.eduepa.govwikipedia.orgthebulletin.orggla.ac.ukiaea.orgbioone.orgenvironmentandsociety.org The detonation of thermonuclear weapons, in particular, lifted fission products high into the stratosphere, leading to worldwide deposition. gla.ac.ukopenedition.org
Research into the environmental behavior and pathways of Strontium-90 intensified as a direct consequence of this fallout. Scientists recognized that due to its chemical similarity to calcium, Strontium-90 could be readily taken up by plants and animals and enter the human food chain, notably through milk. uaf.eduwa.govallenpress.comgla.ac.ukbioone.org Once ingested, it tends to accumulate in bones and teeth, posing a long-term internal radiation hazard. uaf.eduwa.govrsc.orggla.ac.ukhelsinki.fi
Significant research efforts were undertaken to quantify the levels of Strontium-90 in the environment and in biological samples. For instance, the Baby Tooth Survey, a large-scale study conducted in the United States, collected hundreds of thousands of deciduous teeth to measure Strontium-90 levels in children. melscience.comwikipedia.orgthebulletin.orgopenedition.orgbmj.comnih.govresearchgate.net This study revealed a significant increase in Strontium-90 concentrations in the teeth of children born during the peak years of atmospheric testing compared to those born before testing began. wikipedia.orgthebulletin.orgopenedition.orgbmj.com The findings from this and similar studies provided compelling evidence of the global reach and biological uptake of radioactive fallout. environmentandsociety.orgnih.govresearchgate.net
Nuclear accidents, such as those at Chernobyl in 1986 and Fukushima Daiichi in 2011, also resulted in significant releases of Strontium-90 into the environment, further necessitating research into its distribution and impact. uaf.eduepa.govmelscience.comwikipedia.orgchemistrylearner.comwikipedia.orgrsc.org For example, the Chernobyl disaster released an estimated 10 PBq of Strontium-90 into the environment. wikipedia.org
Academic and Scientific Responses to Strontium-89 and Strontium-90 Environmental Challenges
The scientific community responded to the environmental challenges posed by Strontium-89 and Strontium-90 contamination through extensive research and the development of monitoring and assessment techniques. Early research, including animal experiments, indicated that ingested Strontium-90 was a potent carcinogen with the potential to induce leukemia and bone cancer. openedition.org This understanding drove further investigation into the health risks associated with exposure. allenpress.comnih.govbmj.comnih.gov
Academic institutions and research laboratories developed and refined analytical methods for the detection and measurement of Strontium-89 and Strontium-90 in various environmental matrices, including soil, water, air, vegetation, and biological samples. iaea.orghelsinki.fi Techniques such as liquid scintillation counting were employed for this purpose. rsc.orghelsinki.fi Collaborative studies were conducted to validate these methods and ensure consistency and accuracy in measurements across different laboratories. deepdyve.comoup.com
Detailed research findings emerged from studies examining the behavior of Strontium-90 in ecological systems. For instance, investigations at sites like the Hanford Site in the US have tracked the movement of Strontium-90 from historical operations into groundwater and the Columbia River, highlighting its persistence and potential for migration. pnnl.gov Studies also focused on the uptake and accumulation of Strontium-90 in different organisms, from plants to aquatic life and mammals. allenpress.comnrc.govrsc.orgpnnl.govgla.ac.ukbioone.org
The data collected from these scientific endeavors were crucial for assessing the extent of contamination, understanding the potential exposure pathways to humans, and informing public health advisories and environmental remediation efforts. uaf.eduwa.govnrc.govrsc.orgpnnl.govgla.ac.ukiaea.orghelsinki.firesearchgate.net The scientific findings regarding the presence of Strontium-90 in the environment and in human tissues played a significant role in raising public awareness and concern about the long-term consequences of radioactive fallout. melscience.comwikipedia.orgthebulletin.orgenvironmentandsociety.orgopenedition.orgbmj.comnih.gov
Evolution of Environmental Monitoring Programs for Strontium-89 and Strontium-90
Environmental monitoring programs for radionuclides, including Strontium-89 and Strontium-90, evolved significantly in response to nuclear weapons testing and subsequent nuclear incidents. Initial monitoring efforts focused on measuring radioactive fallout deposition from atmospheric tests. nrc.goviaea.org These programs expanded to include routine sampling and analysis of various environmental media to track the distribution and levels of these isotopes. nrc.govpnnl.goviaea.orghelsinki.firesearchgate.net
Monitoring networks were established to collect data on Strontium-90 concentrations in air, precipitation, soil, surface water, groundwater, and foodstuffs such as milk and agricultural products. nrc.govpnnl.govgla.ac.ukiaea.orgresearchgate.net The data gathered from these programs provided essential information on temporal and spatial trends in contamination levels. For example, long-term monitoring in areas like Finland has documented the cumulative deposition of Strontium-90 from both nuclear explosions and the Chernobyl accident. researchgate.net
The development of more sensitive and efficient analytical techniques has further enhanced the capabilities of environmental monitoring programs. helsinki.fideepdyve.comoup.com Research continues to explore and validate new methods for the separation and measurement of Strontium-89 and Strontium-90 to improve the speed and accuracy of analysis, particularly for routine monitoring and emergency response. helsinki.fihirosaki-u.ac.jp
Environmental monitoring data have been compiled and analyzed to assess the potential radiation doses to populations and to evaluate the effectiveness of mitigation and remediation measures. pnnl.gov These programs remain vital for tracking the long-term behavior of Strontium-90 in the environment and ensuring public safety.
International Research Collaborations and Data Sharing on Strontium-89 and Strontium-90
The global nature of radioactive fallout from atmospheric nuclear testing underscored the need for international cooperation in research and monitoring of radionuclides like Strontium-90. Scientists and institutions across different countries collaborated to share data and research findings on environmental contamination levels and their potential impacts. nih.goviaea.orgresearchgate.net
International organizations and initiatives have facilitated the coordination of monitoring efforts and the exchange of data on environmental radioactivity. Collaborative studies have been instrumental in standardizing analytical methods and ensuring the comparability of data collected by different laboratories worldwide. deepdyve.comoup.com
Research institutions in various countries continue to engage in international collaborations to advance the understanding of radionuclide behavior in the environment, develop improved monitoring techniques, and assess the long-term consequences of contamination. hirosaki-u.ac.jp Data sharing platforms and joint research projects contribute to a more comprehensive global picture of Strontium-89 and Strontium-90 distribution and their ongoing environmental presence.
Future Directions in Strontium 89 and Strontium 90 Research
Advancements in Ultra-Trace Analysis and Speciation Techniques
Significant advancements are being sought in the ultra-trace analysis and speciation of ⁸⁹Sr and ⁹⁰Sr to enable faster, more sensitive, and more accurate detection in various environmental and biological matrices. Current methods often involve time-consuming separation and purification steps before measurement by techniques like liquid scintillation counting (LSC) or gas-flow proportional counting. mdpi.commdpi.comiaea.org The reliance on the ingrowth of the daughter nuclide Yttrium-90 (⁹⁰Y) for ⁹⁰Sr determination, which can take several days to reach equilibrium, further extends analysis times, particularly for urgent assessments. doi.orghelsinki.fi
Future directions include the development of fully automatic and rapid analysis methods. mdpi.com Mass spectrometry, particularly inductively coupled plasma mass spectrometry (ICP-MS) and its more sensitive variants like ICP-SFMS (sector field ICP-MS), is considered a promising avenue due to its high absolute sensitivity, low detection limits, and relatively shorter analysis times compared to traditional radiometric methods. mdpi.comresearchgate.netrsc.org Research is focusing on overcoming challenges such as isobaric interferences, particularly from stable Zirconium-90 (⁹⁰Zr) on ⁹⁰Sr, through techniques like collision/reaction cells or high mass resolution. rsc.org
Furthermore, research is exploring methods for the simultaneous determination of ⁸⁹Sr and ⁹⁰Sr to reduce analysis time and complexity. While traditional methods often involve sequential measurements or rely on spectral deconvolution with inherent uncertainties, newer approaches utilizing techniques like Cerenkov counting with optimized protocols are being investigated for faster results. mdpi.comresearchgate.net
Future research will likely focus on integrating these advanced separation and detection techniques into automated systems for high-throughput analysis, crucial for routine environmental monitoring and emergency response scenarios. mdpi.comiaea.org
Integrated Multi-Scale Modeling of Strontium-89 and Strontium-90 Environmental Behavior
Integrated multi-scale modeling of ⁸⁹Sr and ⁹⁰Sr environmental behavior is a critical area of future research aimed at improving predictions of their transport, fate, and potential impact across various environmental compartments. These models need to account for the complex interactions of strontium with different media, including soil, water, and biological systems, at scales ranging from the pore-scale to regional and even global levels.
Current environmental assessment models are used to evaluate the radiological impact of radionuclide releases and are essential for regulatory control and emergency planning. iaea.org However, improving the reliability of these predictions requires enhanced models that can accurately simulate the various processes influencing strontium behavior.
Key areas for future modeling efforts include:
Improved representation of sorption and desorption processes: Understanding and accurately modeling the reversible binding of strontium to soil and sediment particles is crucial for predicting its mobility in the subsurface. pnnl.gov
Integration of hydrological and geochemical processes: Models need to couple water flow and transport with geochemical reactions, such as mineral precipitation and dissolution, which can significantly affect strontium speciation and immobilization. pnnl.gov For instance, research is ongoing into the sequestration of ⁹⁰Sr in phosphate (B84403) phases like hydroxyapatite (B223615). pnnl.govacs.org
Multi-compartment modeling: Developing integrated models that can simulate the transfer of strontium between different environmental compartments, including soil-to-plant transfer and uptake by aquatic organisms, is essential for assessing ecological and human exposure risks. researchgate.netresearchgate.net
Incorporation of spatial and temporal variability: Future models should better account for the heterogeneity of environmental conditions and the temporal dynamics of processes like weathering, erosion, and biological activity. copernicus.org
Upscaling from pore-scale to field-scale: Research is needed to effectively translate the understanding of strontium behavior at the microscopic level to larger scales relevant for environmental assessment and remediation design.
Validation of these complex models against field data from contaminated sites is a crucial step in their development and will require continued monitoring and data collection efforts. iaea.org
Novel Remediation Technologies for Complex Contamination Scenarios
The development of novel remediation technologies for complex ⁸⁹Sr and ⁹⁰Sr contamination scenarios is a high-priority research area, particularly at sites with mixed contaminants or challenging geological and hydrological conditions. While techniques like pump and treat and permeable reactive barriers (PRBs) have been used, their effectiveness can be limited in certain situations. rsc.org
Future research is focusing on less invasive and more sustainable remediation approaches. rsc.org Promising areas include:
In situ sequestration: Technologies that aim to immobilize strontium within the contaminated matrix are being explored. This includes promoting the precipitation of strontium-bearing minerals, such as carbonates and phosphates. pnnl.govacs.org Research is investigating microbially mediated phosphate amendment techniques as a potential method for enhancing strontium removal from contaminated groundwaters. acs.org
Phytoremediation: Utilizing plants to extract or stabilize strontium in soil is another area of ongoing research. researchgate.net Identifying and optimizing the use of plant species with high strontium uptake capacity is key to the success of this approach. researchgate.net
Advanced barrier technologies: Developing more effective and durable reactive barriers that can selectively remove or immobilize strontium from contaminated groundwater plumes is an active area of research. iaea.org Novel civil engineering techniques are being explored for the emplacement of these barriers at depth. iaea.org
Addressing co-contaminants: Many contaminated sites have a mix of radionuclides and other hazardous substances. Future remediation technologies need to be designed to effectively address these complex contamination scenarios. pnnl.gov
Understanding desorption processes: While sorption has been studied, more fundamental information on desorption processes is needed to develop effective remediation strategies that aim to remove or mobilize strontium for extraction. pnnl.gov
Research in this area requires a strong understanding of the site-specific hydrogeology and geochemistry to select and implement the most appropriate remediation technologies.
Deep Earth and Space Environment Strontium Isotope Research
Research into strontium isotopes in deep Earth and space environments, while often focusing on stable isotopes like ⁸⁷Sr and ⁸⁶Sr for geological tracing, can provide valuable insights relevant to the behavior of radioactive strontium. The unique conditions in these environments push the boundaries of analytical techniques and modeling, which can have implications for understanding strontium behavior under extreme conditions or in extraterrestrial materials.
In deep Earth research, strontium isotopes are used as tracers to understand processes like mantle convection and the recycling of crustal materials. mpg.de Studies of strontium isotope ratios in volcanic rocks and mantle samples provide information about the sources and evolution of magmas. mpg.de Advancements in laser mass spectrometry have enabled the detection of strontium isotopes in extremely small quantities, facilitating these studies. mpg.de The observed heterogeneity of strontium isotope ratios in mantle samples suggests complex processes occurring deep within the Earth. mpg.de
While the direct study of radioactive ⁸⁹Sr and ⁹⁰Sr in deep Earth is limited due to their relatively short half-lives compared to geological timescales, research on the behavior of stable strontium isotopes under high pressures and temperatures can inform models of strontium transport and speciation in the subsurface.
In space environments, strontium isotopes can be studied in meteorites and other extraterrestrial materials to understand the processes of nucleosynthesis and the early history of the solar system. Research on strontium isotopes in presolar grains, for example, provides clues about the stellar environments where these grains formed. science.gov
Future research in these areas may involve:
Developing in situ analytical techniques: Exploring methods for analyzing strontium isotopes in extreme environments, such as deep-sea hydrothermal vents or on planetary surfaces.
Modeling strontium behavior under non-terrestrial conditions: Developing models to predict the behavior of strontium isotopes in the vacuum of space, under different gravitational regimes, or in the presence of unique chemical compositions found on other planets or celestial bodies.
Searching for evidence of radioactive strontium: While challenging due to decay, future missions might aim to detect signatures of past radioactive strontium presence or its decay products in extraterrestrial samples.
These investigations contribute to a broader understanding of strontium's cosmic and geological cycles, which can indirectly inform our knowledge of its behavior in terrestrial environments.
Interdisciplinary Research Integrating Radiochemistry with Ecology and Geochemistry
Future research on ⁸⁹Sr and ⁹⁰Sr will increasingly emphasize interdisciplinary approaches, integrating radiochemistry with ecology and geochemistry to gain a holistic understanding of their behavior and impact.
Key areas of interdisciplinary research include:
Radioecology: Studying the uptake, transfer, and effects of ⁸⁹Sr and ⁹⁰Sr in ecological systems, from microorganisms to plants and animals. This involves understanding the factors that influence strontium bioavailability and bioaccumulation in different organisms and food chains. researchgate.netresearchgate.net
Biogeochemistry: Investigating the role of biological processes, such as microbial activity and plant uptake, in the cycling and transformation of strontium in the environment. acs.orgresearchgate.net This includes studying the interactions between strontium and organic matter or the formation of biogenic minerals.
Source apportionment: Using strontium isotope ratios (including stable isotopes) in combination with radiochemical measurements to identify and differentiate between various sources of radioactive strontium contamination in the environment. copernicus.orgmpi.govt.nz This is crucial for effective remediation and regulatory efforts.
Development of integrated models: Combining ecological and geochemical models with radiochemical data to create more comprehensive and predictive tools for assessing the environmental fate and impact of ⁸⁹Sr and ⁹⁰Sr. iaea.org
Impact assessment: Conducting research to better understand the long-term ecological and potential human health impacts of chronic low-level exposure to ⁸⁹Sr and ⁹⁰Sr, integrating data from radiochemistry, ecology, and toxicology.
This interdisciplinary approach is essential for developing effective strategies for monitoring, managing, and remediating sites contaminated with radioactive strontium and for assessing the broader environmental consequences of its presence.
Q & A
Q. Table 2: Key Steps in Chemical Separation Protocols
| Step | Purpose | Critical Parameters |
|---|---|---|
| Sample Digestion | Dissolve matrix | Acid type, temperature |
| Precipitation | Remove bulk interferents (e.g., Ca) | pH control, reagent purity |
| Ion-Exchange | Isolate Sr from Rb, Ba | Resin type, elution sequence |
| Yttrium Separation | Eliminate Y-90 interference | HNO₃ concentration, timing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
